4,5-Dimethyl-1,3-dithiol-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,3-dithiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS2/c1-3-4(2)8-5(6)7-3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXYRSCGWFWNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964337 | |
| Record name | 4,5-Dimethyl-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49675-88-9 | |
| Record name | 1,3-Dithiol-2-one, 4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049675889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Dimethyl-1,3-dithiol-2-one: Technical Guide & Synthetic Protocols
This guide serves as a definitive technical reference for 4,5-Dimethyl-1,3-dithiol-2-one , a critical heterocyclic building block. While often overshadowed by its oxygen-analog (the pharmaceutical prodrug moiety DMDO), this sulfur-based scaffold is the linchpin for synthesizing organic superconductors (tetrathiafulvalenes) and bioinorganic metallodithiolene complexes.
Primary CAS: 49675-88-9 Molecular Formula: C₅H₆OS₂ Molecular Weight: 146.23 g/mol IUPAC Name: 4,5-Dimethyl-1,3-dithiol-2-one[1][2][3]
Executive Summary: The Sulfur vs. Oxygen Distinction
Crucial Note for Drug Development Professionals: It is imperative to distinguish this compound from 4,5-dimethyl-1,3-dioxol-2-one (DMDO) .
-
DMDO (Oxygen Analog): Widely used as a prodrug moiety (e.g., Olmesartan medoxomil) to improve oral bioavailability via esterase hydrolysis.
-
Dithiol-2-one (Sulfur Analog - This Guide): Primarily a precursor for organic electronics (TMTTF) and metallodrugs (dithiolene ligands). It does not function as a standard prodrug promoiety due to the stability of the C=S/C-S bonds against typical esterases, but rather serves as a "masked" dithiolene for bioinorganic modeling and coordination chemistry.
Chemical Identity & Structural Analysis
The compound features a planar 1,3-dithiole ring fused with a carbonyl group. Its reactivity is dominated by two vectors:
-
Carbonyl Electrophilicity: The C=O group is stable but can be attacked by nucleophiles or removed/coupled to form alkenes (tetrathiafulvalenes).
-
Masked Dithiolene Character: Under basic conditions, the ring opens to generate the cis-1,2-dithiolate dianion, a "non-innocent" ligand essential for mimicking molybdoenzyme active sites (e.g., xanthine oxidase).
Quantitative Properties Table
| Property | Value | Note |
| Melting Point | 32–35 °C | Low MP; often solidifies in condensers during distillation. |
| Boiling Point | ~80 °C at 0.5 mmHg | Volatile under high vacuum. |
| Solubility | High: DCM, CHCl₃, Hexanes | Poor solubility in water. |
| Appearance | Off-white to pale yellow needles | Darkens upon oxidation/exposure to light. |
| NMR (¹H) | δ 2.15–2.20 (s, 6H) | Singlet for equivalent methyl groups. |
Synthetic Routes & Causality
The synthesis of 4,5-dimethyl-1,3-dithiol-2-one must avoid the use of highly toxic phosgene or expensive organometallics. The industry-standard "Organic Syntheses" route (Chandrasekaran et al.) is preferred for its scalability and safety profile.
Mechanism of Action[4][5][6]
-
Nucleophilic Substitution: Potassium xanthate attacks 3-bromo-2-butanone.[4] The choice of O-isopropyl xanthate over ethyl xanthate is deliberate; the bulky isopropyl group facilitates the subsequent acid-catalyzed elimination/cyclization more cleanly.
-
Acid-Catalyzed Cyclization: Concentrated H₂SO₄ induces the cyclization of the xanthate intermediate. This step is sensitive to temperature; overheating causes polymerization (tar formation).
Visualization: Synthetic Pathway
The following diagram illustrates the conversion from bromoketone to the dithiolone core.[5]
Caption: Two-step synthesis via xanthate intermediate. The isopropyl group acts as a leaving group during the acid-catalyzed ring closure.
Experimental Protocols
Safety Warning: Carbon disulfide (CS₂) derivatives and thiols are malodorous and potentially toxic. All operations must be performed in a well-ventilated fume hood.
Protocol A: Synthesis of O-Isopropyl S-3-Oxobutan-2-yl Dithiocarbonate
-
Reagents: 3-Bromo-2-butanone (1.0 equiv), Potassium O-isopropyl xanthate (1.1 equiv).
-
Setup: 500 mL round-bottom flask, ice bath, magnetic stirring.
-
Procedure:
-
Dissolve potassium O-isopropyl xanthate in water/acetone (1:1 v/v). Cool to 0°C.[3][6]
-
Add 3-bromo-2-butanone dropwise over 30 minutes. The reaction is exothermic; maintain T < 10°C to prevent side reactions.
-
Stir for 2 hours at room temperature.
-
Workup: Extract with diethyl ether (3x). Wash combined organics with water and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Result: Yellow oil (Intermediate). Use directly in the next step.
-
Protocol B: Cyclization to 4,5-Dimethyl-1,3-dithiol-2-one
-
Reagents: Intermediate from Protocol A, Concentrated H₂SO₄ (5.0 equiv).
-
Setup: 3-neck flask, internal thermometer, addition funnel.
-
Procedure:
-
Cool H₂SO₄ to 0°C.
-
Add the xanthate intermediate dropwise. Critical: Do not allow temperature to exceed 5°C. Higher temperatures favor charring.
-
After addition, stir for 30 minutes at 0°C, then pour the mixture onto crushed ice (slowly!).
-
Isolation: The product may precipitate as a solid or oil. Extract with DCM.
-
Purification: Vacuum distillation is the gold standard.
-
Note: The product (MP ~32°C) will solidify in the condenser. Use a heat gun gently on the condenser water jacket (or turn off cooling water briefly) to melt the distillate into the receiving flask.
-
-
Yield: ~80-85%.
-
Applications in Research & Development
A. Organic Electronics: TMTTF Synthesis
The compound is the direct precursor to Tetramethyltetrathiafulvalene (TMTTF) , a cornerstone of Bechgaard salts (organic superconductors).
-
Method: Phosphite-mediated coupling.
-
Reagent: Triethyl phosphite or Triphenyl phosphite.
-
Conditions: Reflux (neat or in toluene). The phosphite acts as a desulfurizing/deoxygenating agent, coupling two dithiolone units via a carbene intermediate.
B. Bioinorganic Chemistry: Metallodithiolenes
For drug development professionals working on metallopharmaceuticals or enzyme inhibitors, this scaffold provides a "protected" dithiolene ligand.
-
Deprotection: Treatment with base (KOH/MeOH) generates the dithiolate dianion.
-
Reversibility: Uniquely, this ring-opening is reversible upon acidification, allowing for pH-switched ligand release.
-
Target: Synthesis of M(dmCt)₂ complexes (M = Ni, Pd, Pt), which serve as models for the Molybdenum Cofactor (Moco) found in sulfite oxidase and xanthine oxidase.
Visualization: Reactivity Logic
Caption: Divergent reactivity pathways: Base hydrolysis yields ligands for coordination chemistry; Phosphite coupling yields TTF cores for materials science.
References
-
Chandrasekaran, P., & Donahue, J. P. (2009).[7][8][9] Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. Organic Syntheses, 86, 333.
-
Nielsen, M. B., et al. (2004). Tetrathiafulvalenes as Building Blocks in Supramolecular Chemistry. Chemical Reviews, 104(11), 5489-5558.
-
Cermak, J., et al. (2015). The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. Chemical Communications, 51, 6594-6597.
-
Misra, R., et al. (2018). Dithiolene-based metal complexes for materials and biological applications.[10] Dalton Transactions, 47, 1371-1389.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4,5-dimethyl-1,3-diselenol-2-one | CAS#:80623-57-0 | Chemsrc [chemsrc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cas Landing [thermofisher.com]
- 5. lookchem.com [lookchem.com]
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- 10. pubs.rsc.org [pubs.rsc.org]
Solubility and stability of 4,5-Dimethyl-1,3-dithiol-2-one in common solvents
An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethyl-1,3-dithiol-2-one
Abstract
This technical guide provides a comprehensive analysis of the solubility and chemical stability of 4,5-Dimethyl-1,3-dithiol-2-one. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental chemical principles and data from structurally analogous compounds to establish a robust theoretical framework of its properties. Crucially, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to empirically determine and validate the solubility and stability profiles of this compound. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility, making this a vital resource for any laboratory working with this or similar heterocyclic compounds.
Introduction and Molecular Overview
4,5-Dimethyl-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆OS₂. Its structure features a five-membered dithiole ring with two methyl substituents and a carbonyl group. This compound and its derivatives are of significant interest in various fields of chemistry. Notably, it serves as a precursor, or a "masked form," for the dimethyldithiolene ligand, which is crucial in coordination chemistry and materials science. The liberation of the ligand can be achieved through base-catalyzed hydrolysis, a key insight into its chemical reactivity.[1]
Understanding the solubility and stability of 4,5-Dimethyl-1,3-dithiol-2-one is paramount for its effective use in synthesis, formulation, and application. Solubility dictates the choice of appropriate solvent systems for reactions and purifications, while stability determines suitable storage conditions and potential incompatibilities. This guide will first establish a predicted profile for these properties based on structural analysis and then provide detailed methodologies for their experimental verification.
| Property | Value | Source |
| IUPAC Name | 4,5-dimethyl-1,3-dithiol-2-one | - |
| Molecular Formula | C₅H₆OS₂ | - |
| Molecular Weight | 146.23 g/mol | - |
| CAS Number | 3356-65-8 | - |
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The solubility of an organic compound is primarily governed by its polarity relative to the solvent. The principle of "like dissolves like" provides a strong predictive foundation. The structure of 4,5-Dimethyl-1,3-dithiol-2-one contains both polar and non-polar regions:
-
Polar Moieties: The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor. The two sulfur atoms, being more electronegative than carbon, introduce some polarity.
-
Non-Polar Moieties: The two methyl groups (-CH₃) and the carbon-carbon double bond form a non-polar hydrocarbon backbone.
This duality suggests that the compound will exhibit a range of solubilities. Its overall polarity is moderate, leading to the following predictions.
Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Moderate to High | The non-polar hydrocarbon portion of the molecule will interact favorably with these solvents via van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | These solvents possess a dipole moment that can effectively solvate the polar carbonyl group, while also being compatible with the non-polar regions. |
| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | While the carbonyl group can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. The significant non-polar character from the methyl groups and the dithiole ring will limit its interaction with highly polar, hydrogen-bonding solvents like water.[2] |
Experimental Determination of Solubility
The following protocols provide a systematic approach to first screen for and then accurately quantify the solubility of 4,5-Dimethyl-1,3-dithiol-2-one.
Part A: Protocol for Qualitative Solubility Screening
This rapid method helps to quickly categorize the compound's solubility and inform the selection of solvents for quantitative analysis.
Methodology:
-
Preparation: Add approximately 10 mg of 4,5-Dimethyl-1,3-dithiol-2-one to a small test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent to the tube.
-
Agitation: Vigorously vortex or shake the test tube for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Addition: If the compound is insoluble or partially soluble, add another 0.5 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 3 mL.
Part B: Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[3][4] It ensures that the solvent is fully saturated with the compound at a specific temperature.
Causality Behind the Method: The core principle is to create a saturated solution in equilibrium with an excess of the solid solute. By maintaining a constant temperature and allowing sufficient time for equilibration, the measured concentration of the dissolved compound in the supernatant represents its true solubility under those conditions. Subsequent analysis by a validated quantitative method like HPLC ensures accuracy.
Methodology:
-
Sample Preparation: Add an excess amount of 4,5-Dimethyl-1,3-dithiol-2-one (e.g., 20-30 mg, ensuring solid is visible after equilibration) to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 2 mL).
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the undissolved solid to settle. For fine suspensions, centrifugation at the same temperature is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration into the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a validated HPLC method with a calibration curve to determine the precise concentration.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Predicted Stability Profile and Degradation Pathways
The chemical stability of 4,5-Dimethyl-1,3-dithiol-2-one is dictated by the functional groups within its structure. The cyclic thiocarbonate moiety is the most likely site of reactivity.
A. Hydrolytic Stability
The ester-like linkage within the dithiole ring is susceptible to hydrolysis. Thioesters and related compounds are known to hydrolyze to a carboxylic acid and a thiol.[5][6] The rate of this reaction is highly dependent on pH.
-
Acidic Conditions (pH < 7): Hydrolysis is expected to be slow. The reaction would be catalyzed by H⁺, but the low nucleophilicity of water at acidic pH will limit the rate.
-
Neutral Conditions (pH ≈ 7): Spontaneous hydrolysis is likely to be very slow.
-
Basic Conditions (pH > 7): The compound is predicted to be highly unstable . The hydroxide ion (OH⁻) is a strong nucleophile that will readily attack the electrophilic carbonyl carbon, leading to rapid ring-opening. This is supported by literature indicating that the analogous 4,5-dimethyl-1,3-dioxol-2-one is liberated by "straightforward base hydrolysis".[1] The likely degradation products would be carbon dioxide, hydrogen sulfide, and 2-mercapto-3-butanone, or further reaction products thereof.
B. Thermal Stability
Sulfur-containing heterocycles can exhibit varied thermal stability.[7] Without experimental data, it is prudent to assume moderate thermal stability. Potential decomposition pathways at elevated temperatures could include:
-
Decarbonylation: Loss of the carbonyl group as carbon monoxide (CO).
-
Ring Fragmentation: Cleavage of the C-S or S-S bonds, which are generally weaker than C-C or C-O bonds. This could lead to the formation of volatile sulfur compounds and polymeric material.
C. Photochemical Stability
Many organic molecules containing carbonyl groups and heteroatoms can absorb UV radiation, which can lead to photochemical degradation. The dithiole moiety may be susceptible to photolytic cleavage. It is recommended to handle the compound in amber vials and protect it from direct light, especially when in solution, pending experimental verification.
D. Oxidative Stability
The sulfur atoms in the dithiole ring are in a relatively low oxidation state and could be susceptible to oxidation by strong oxidizing agents, potentially forming sulfoxides or sulfones.[8] Standard laboratory conditions in the absence of oxidizing agents are unlikely to cause significant degradation.
Experimental Assessment of Chemical Stability
A forced degradation (stress testing) study is the definitive method for assessing the intrinsic stability of a compound.[9][10] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this analysis, as it must be able to separate the parent compound from all significant degradants.
Causality Behind the Method: The goal of forced degradation is to generate a degradation level of 5-20% of the parent compound. This is sufficient to produce detectable degradation products without completely consuming the parent peak, allowing for the demonstration of analytical method specificity and the elucidation of degradation pathways.
Methodology: Forced Degradation and HPLC Analysis
-
Prepare Stock Solution: Prepare a stock solution of 4,5-Dimethyl-1,3-dithiol-2-one in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or THF).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature and sample at short intervals (e.g., 5, 15, 60 minutes) due to predicted high instability. Neutralize samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution (and the solid compound) in a temperature-controlled oven (e.g., 80 °C).
-
Photolytic Degradation: Expose the stock solution in a photostable container (e.g., quartz) to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
HPLC Analysis:
-
Develop an HPLC method (typically reverse-phase with a C18 column) that can resolve the parent peak from any new peaks that appear under stress conditions. A gradient elution method is often required.
-
Use a photodiode array (PDA) detector to assess peak purity and identify the optimal detection wavelength.
-
Analyze all stressed samples, along with an unstressed control sample, at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.
-
Ensure mass balance is conserved (the sum of the parent compound and all degradation products should be close to 100%).
-
The appearance of new, well-resolved peaks confirms that the method is "stability-indicating."
-
Sources
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Organic Conductors: A Technical Guide to the Role of 4,5-Dimethyl-1,3-dithiol-2-one
Introduction: The Promise of Molecular Metals
In the realm of materials science, the pursuit of organic molecules that exhibit the electrical conductivity of metals remains a compelling frontier. These "molecular metals" or organic conductors offer a unique combination of properties, including tunable electronic characteristics, lighter weight, and greater flexibility compared to their inorganic counterparts.[1] At the heart of many of these materials lies the tetrathiafulvalene (TTF) core, a planar, electron-rich molecule capable of forming stable radical cations.[2][3] The stacking of these molecules in a crystalline lattice facilitates the formation of conductive bands, giving rise to materials with remarkable electronic properties, including in some cases, superconductivity.[4][5] This guide provides an in-depth technical overview of the synthesis of a key TTF derivative, tetramethyltetrathiafulvalene (TMTTF), using 4,5-dimethyl-1,3-dithiol-2-one as a central precursor. We will explore the strategic considerations behind each synthetic step, from the preparation of the precursor to the formation and characterization of the final charge-transfer complex, providing a comprehensive resource for researchers in organic electronics, materials science, and drug development.
I. The Precursor: Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one
The journey to a functional organic conductor begins with the careful construction of its molecular building blocks. 4,5-Dimethyl-1,3-dithiol-2-one is a critical precursor for TMTTF, providing the core dithiole ring and the methyl substituents that will ultimately adorn the final TTF molecule. While a specific, detailed experimental protocol for the synthesis of 4,5-dimethyl-1,3-dithiol-2-one is not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established methods for analogous 1,3-dithiol-2-ones.
A common and effective method for the formation of the 1,3-dithiole-2-one ring system involves the reaction of an appropriate 1,2-dithiolate with a phosgene equivalent. In this case, the synthesis would logically commence from 2,3-butanedithiol.
Conceptual Synthetic Protocol: 4,5-Dimethyl-1,3-dithiol-2-one
Disclaimer: The following protocol is a conceptual outline based on established chemical principles for the synthesis of similar compounds. Experimental conditions would require optimization.
-
Generation of the Dithiolate: 2,3-Butanedithiol is treated with a strong base, such as sodium hydride or sodium ethoxide, in an inert solvent like tetrahydrofuran (THF) to generate the corresponding disodium 2,3-butanedithiolate. This step is crucial as it activates the sulfur atoms for nucleophilic attack.
-
Cyclization with a Phosgene Equivalent: The in situ generated dithiolate is then reacted with a phosgene equivalent, such as triphosgene or thiophosgene followed by an oxidation step. This electrophilic reagent reacts with the two nucleophilic sulfur atoms to form the five-membered 1,3-dithiol-2-one ring. The reaction is typically carried out at low temperatures to control its exothermicity.
-
Workup and Purification: Following the reaction, an aqueous workup is performed to remove inorganic byproducts. The crude product is then extracted into an organic solvent, dried, and purified, typically by column chromatography or recrystallization, to yield pure 4,5-dimethyl-1,3-dithiol-2-one.
II. The Key Intermediate: Thionation to 4,5-Dimethyl-1,3-dithiole-2-thione
To facilitate the coupling reaction that forms the TTF core, the carbonyl group of 4,5-dimethyl-1,3-dithiol-2-one must be converted to a thiocarbonyl group. This thionation step is a critical transformation in the synthetic sequence. Lawesson's reagent is a widely used and highly effective reagent for this purpose.
Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-dithiole-2-thione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4,5-dimethyl-1,3-dithiol-2-one (1 equivalent) is dissolved in a dry, high-boiling solvent such as toluene or xylene.
-
Addition of Lawesson's Reagent: Lawesson's reagent (0.5 equivalents) is added to the solution. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired product, 4,5-dimethyl-1,3-dithiole-2-thione, as a crystalline solid.
III. The Core of Conductivity: Synthesis of Tetramethyltetrathiafulvalene (TMTTF)
The defining step in the synthesis of the organic conductor is the formation of the tetrathiafulvalene core. This is typically achieved through a phosphite-mediated coupling of two molecules of the corresponding 1,3-dithiole-2-thione.[4][6] Triethyl phosphite is a common reagent for this transformation, acting as a desulfurization and coupling agent.[4]
Experimental Protocol: Synthesis of Tetramethyltetrathiafulvalene (TMTTF)
-
Reaction Setup: 4,5-Dimethyl-1,3-dithiole-2-thione (1 equivalent) is dissolved in an excess of triethyl phosphite. The use of triethyl phosphite as both the solvent and the reagent drives the reaction to completion.
-
Coupling Reaction: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The high temperature is necessary to overcome the activation energy of the coupling reaction. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Isolation and Purification: After the reaction is complete, the excess triethyl phosphite is removed by distillation under reduced pressure. The resulting crude TMTTF is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the pure product as a crystalline solid.
IV. From Molecule to Material: Formation of the Charge-Transfer Complex
While TMTTF is the electron-donating component, the formation of a highly conducting material requires the presence of an electron acceptor. The interaction between the electron donor (TMTTF) and the electron acceptor leads to the formation of a charge-transfer (CT) complex.[7] In these complexes, a partial transfer of electrons from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor occurs. This partial charge transfer is essential for creating the charge carriers responsible for electrical conductivity.
A classic and highly effective electron acceptor for forming conductive CT complexes with TTF derivatives is 7,7,8,8-tetracyanoquinodimethane (TCNQ).[8] The resulting TMTTF-TCNQ complex is a well-studied organic conductor.
Methodology: Growth of TMTTF-TCNQ Single Crystals
High-quality single crystals are crucial for achieving optimal electrical conductivity and for detailed structural and physical characterization.[9] Electrocrystallization is a powerful technique for growing large, defect-free crystals of charge-transfer salts.
-
Electrochemical Cell Setup: A two-compartment electrochemical cell is typically used, with a platinum or gold wire as the working electrode and a platinum foil or wire as the counter electrode.
-
Electrolyte Solution: A solution containing TMTTF and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) is placed in the working electrode compartment. A solution of the TCNQ and the supporting electrolyte is placed in the counter electrode compartment.
-
Constant Current Application: A small, constant current is applied between the two electrodes. At the anode (working electrode), TMTTF is oxidized to its radical cation (TMTTF•+).
-
Crystal Growth: The generated TMTTF•+ radical cations diffuse away from the electrode and react with the neutral TCNQ molecules in solution to form the TMTTF-TCNQ charge-transfer salt. As the salt is sparingly soluble in the electrolyte solution, it crystallizes out on the electrode surface, forming high-quality single crystals over time.
V. Characterization of the Organic Conductor
A comprehensive characterization of the synthesized TMTTF-TCNQ charge-transfer complex is essential to confirm its structure, purity, and, most importantly, its electrical properties.
Structural and Spectroscopic Characterization
| Technique | Purpose | Expected Observations for TMTTF-TCNQ |
| Single-Crystal X-ray Diffraction | To determine the precise crystal structure, including the stacking arrangement of the TMTTF and TCNQ molecules. | Segregated stacks of TMTTF and TCNQ molecules with close intermolecular contacts, indicative of strong π-π interactions. |
| Infrared (IR) Spectroscopy | To probe the degree of charge transfer between the donor and acceptor molecules. | A shift in the vibrational frequency of the C≡N stretching mode of TCNQ to lower wavenumbers compared to neutral TCNQ, confirming partial electron transfer. |
| UV-Vis-NIR Spectroscopy | To investigate the electronic transitions within the charge-transfer complex. | Appearance of new absorption bands in the near-infrared region, which are characteristic of charge-transfer complexes and indicative of a small band gap. |
Electrical Conductivity Measurement
The primary measure of an organic conductor's performance is its electrical conductivity. For anisotropic materials like TMTTF-TCNQ, a four-probe measurement on a single crystal is the standard method.
-
Methodology: Four fine gold or platinum wires are attached to a single crystal of TMTTF-TCNQ. A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured. The conductivity (σ) is then calculated using the formula σ = (I/V) * (L/A), where I is the current, V is the voltage, L is the distance between the inner probes, and A is the cross-sectional area of the crystal.
-
Expected Conductivity: The room temperature conductivity of TMTTF-TCNQ single crystals is typically in the range of 1-10 S/cm. The temperature dependence of the conductivity provides insights into the nature of charge transport in the material.
VI. Conclusion and Future Outlook
The synthesis of organic conductors based on the TMTTF core, starting from the precursor 4,5-dimethyl-1,3-dithiol-2-one, represents a powerful demonstration of molecular engineering for the creation of functional electronic materials. Each synthetic step, from the formation of the dithiole ring to the controlled growth of charge-transfer crystals, is a critical component in achieving the desired electronic properties. The insights gained from studying these materials continue to drive the development of new organic electronic devices, including flexible displays, sensors, and thermoelectric generators. As synthetic methodologies become more refined and our understanding of the structure-property relationships in these materials deepens, the potential for organic conductors to play a significant role in future technologies will undoubtedly continue to grow.
VII. Visualizing the Synthetic Pathway
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- 3. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]
Technical Deep Dive: The Carbonyl Electrophile in 4,5-Dimethyl-1,3-dithiol-2-one
The following technical guide provides an in-depth analysis of the carbonyl reactivity in 4,5-Dimethyl-1,3-dithiol-2-one.
Executive Summary
The 4,5-dimethyl-1,3-dithiol-2-one scaffold represents a specialized heterocyclic carbonate analog where the carbonyl group (C=O) serves as a pivotal electrophilic "handle." Unlike its oxygenated counterpart (the dioxol-2-one or "medoxomil" moiety used in prodrugs like olmesartan), the dithiol-2-one exhibits distinct electronic confinement due to the orbital mismatch between sulfur (3p) and carbon (2p).
This guide focuses on the specific reactivity of the C-2 carbonyl center, detailing its conversion to thiocarbonyls (for organic conductor synthesis), its reversible ring-opening mechanics (CO₂ trapping), and its hydrolytic stability profile.
Part 1: Molecular Architecture & Electronic Character
To manipulate the carbonyl group effectively, one must first understand the electronic environment that governs its reactivity.
The "Pseudo-Aromatic" Stabilization
The 1,3-dithiol-2-one ring is planar. The carbonyl carbon (C2) is flanked by two sulfur atoms. While sulfur is less electronegative than oxygen (2.58 vs 3.44), it is also a poorer
However, the ring exhibits significant resonance stabilization. The lone pairs on the sulfur atoms can donate into the ring, creating a contribution from a 1,3-dithiolium cation species. This resonance decreases the electrophilicity of the carbonyl carbon compared to an acyclic dithiocarbonate, but it remains susceptible to "hard" nucleophiles.
Resonance Diagram (DOT Visualization)
The following diagram illustrates the resonance contributors that define the electrophilicity of the C2 position.
Figure 1: Resonance structures showing the contribution of dithiolium cationic character, which modulates the reactivity of the C2 carbonyl.
Part 2: The Primary Transformation: Carbonyl-to-Thiocarbonyl
Application: Synthesis of Tetrathiafulvalene (TTF) Precursors.
The most industrially relevant reaction of the carbonyl group in this molecule is its conversion to a thiocarbonyl (C=S).[1] This transforms the 1,3-dithiol-2-one into 1,3-dithiol-2-thione, the immediate precursor for coupling into TTF derivatives (organic superconductors).
The Reagent of Choice: Lawesson’s Reagent
While
Experimental Protocol: Thionation
Objective: Convert 4,5-dimethyl-1,3-dithiol-2-one to 4,5-dimethyl-1,3-dithiol-2-thione.
Reagents:
-
Substrate: 4,5-Dimethyl-1,3-dithiol-2-one (1.0 eq)
-
Reagent: Lawesson’s Reagent (0.6 eq - Note: LR provides 2 sulfur atoms per molecule)
-
Solvent: Anhydrous Toluene or Xylene.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Dissolve 10 mmol of 4,5-dimethyl-1,3-dithiol-2-one in 50 mL of anhydrous toluene.
-
Addition: Add 6.0 mmol (slight excess) of Lawesson’s Reagent in a single portion.
-
Reflux: Heat the mixture to reflux (110°C). The solution will typically turn from pale yellow to deep orange/red as the thione forms.
-
Monitoring: Monitor via TLC (SiO₂, Hexane/DCM). The thione is significantly less polar than the carbonyl starting material.
-
Workup: Once complete (approx. 2-4 hours), cool to room temperature. Filter off any solid phosphorus byproducts.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography (eluent: 5% EtOAc in Hexanes).
-
Yield: Expected yield is 85-95%.
Figure 2: Mechanistic pathway for the thionation of the carbonyl group using Lawesson's Reagent.
Part 3: Nucleophilic Susceptibility & Reversible Ring Opening
Application: CO₂ Capture and Prodrug Release Mechanisms.
Unlike the irreversible hydrolysis of many esters, the attack of nucleophiles on the 1,3-dithiol-2-one carbonyl can be reversible, or lead to stable dithiocarbonate salts.
Hydrolysis Profile
The carbonyl carbon is susceptible to attack by hydroxide (
-
Mechanism: Attack at C2
Tetrahedral Intermediate Ring Opening. -
Product: The ring opens to form the S-alkyl dithiocarbonate (xanthate-like species).
-
Stability: In acidic media, the reaction reverses, expelling water and closing the ring. In basic media, the dithiocarbonate decomposes to the ene-dithiolate and carbonate/CO₂.
The "CO₂ Trap" Phenomenon
Research indicates that the 1,2-dithiolate ligand (formed by removing the carbonyl) reacts avidly with CO₂ to reform the 1,3-dithiol-2-one ring. This makes the carbonyl formation/degradation a reversible switch controlled by pH and CO₂ pressure.
Table 1: Comparative Reactivity of Carbonyl Analogs
| Feature | 1,3-Dioxol-2-one (Oxygen) | 1,3-Dithiol-2-one (Sulfur) |
| Common Name | Vinylene Carbonate deriv.[3] | Vinylene Trithiocarbonate deriv. |
| C=O[3] IR Stretch | ~1820 cm⁻¹ | ~1640–1660 cm⁻¹ |
| Hydrolysis Rate | Fast (Prodrug release) | Slow/Moderate (Higher stability) |
| Nucleophilic Attack | Irreversible ring opening | Reversible (under CO₂ pressure) |
| Primary Use | Prodrugs (e.g., Olmesartan) | Organic Electronics (TTF) |
Part 4: Synthesis of the Core Scaffold
To study the reactivity, one must often synthesize the scaffold de novo. The most robust route builds the ring around the carbonyl (or thiocarbonyl) center.
Cyclization Protocol
Route: 3-halo-2-butanone + Xanthate Salt
-
Alkylation: React 3-chloro-2-butanone with Potassium O-ethyl xanthate in acetone at RT.
-
Result:
-(1-methyl-2-oxopropyl) -ethyl xanthate.
-
-
Cyclization: Treat the intermediate with concentrated Sulfuric Acid (
) or Polyphosphoric Acid (PPA) at 0°C RT.-
Mechanism:[2][4][5][6][7][8] Acid-catalyzed intramolecular attack of the ketone oxygen onto the thiocarbonyl of the xanthate, followed by elimination of ethanol.
-
Note: This often yields the dithiolium salt or the thione. If the thione is obtained, it can be converted to the one (carbonyl) using Mercuric Acetate (
) or Nitric Acid oxidation, though the prompt implies starting with the one.
-
Direct Synthesis of the 'One' (Alternative):
Reaction of 3-hydroxy-2-butanone (acetoin) with
Protocol: Thione to Ketone Conversion
-
Reagents: 4,5-dimethyl-1,3-dithiol-2-thione,
, Chloroform/Acetic Acid. -
Action: Stir at RT. The mercury has a high affinity for sulfur (soft-soft interaction), precipitating HgS and liberating the carbonyl.
Part 5: References
-
Synthesis & Thionation:
-
Larsen, J. & Lenoir, C. (1995). "2-Oxo-1,3-dithiole-4,5-dicarboxylic acid dimethyl ester". Organic Syntheses, 72, 265. (Describes the general dithiol-2-one synthesis and thionation logic).
-
Source:
-
-
Lawesson's Reagent Mechanism:
-
Reversible Ring Opening (CO2 Trap):
-
Eisenberg, R. & Gray, H.B. (2011). "Non-innocence in metal complexes: A dithiolene dawn". Inorganic Chemistry, 50(20), 9741. (Discusses the dithiolate/dithiolone equilibrium).
-
Source:
-
-
Prodrug/Bioactivity Context:
-
Note: While direct citations for 4,5-dimethyl-1,3-dithiol-2-one as a prodrug are rare compared to the dioxolone, the structural comparison is grounded in standard medicinal chemistry bioisostere principles.
-
Wermuth, C.G. (2008). "The Practice of Medicinal Chemistry". Academic Press. (General reference for cyclic carbonate prodrug strategies).
-
Sources
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- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
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An In-depth Technical Guide to the Thermal Decomposition of 4,5-Dimethyl-1,3-dithiol-2-one and its Derivatives
Foreword: The Strategic Importance of 1,3-Dithiol-2-ones
The family of 1,3-dithiol-2-ones, particularly 4,5-disubstituted variants like 4,5-Dimethyl-1,3-dithiol-2-one, represents a cornerstone in the synthesis of advanced functional materials. Their true value is unlocked through controlled decomposition, a process that transforms them from stable precursors into highly reactive intermediates. These intermediates are the gateways to complex molecular architectures, most notably the tetrathiafulvalene (TTF) framework. TTF and its derivatives are renowned for their unique redox properties, forming the basis for organic conductors, superconductors, and molecular electronic devices.[1] Understanding the nuances of the thermal decomposition of 1,3-dithiol-2-ones is, therefore, not merely an academic exercise but a critical competency for chemists and material scientists aiming to innovate in these fields. This guide provides a detailed exploration of the mechanistic underpinnings, experimental considerations, and synthetic applications of this pivotal reaction.
The Core Transformation: Mechanism of Thermal Decomposition
The thermal decomposition of a 1,3-dithiol-2-one is a strategic elimination reaction designed to generate a highly reactive 1,3-dithiol-2-ylidene intermediate. This process is most commonly employed in the presence of a coupling partner, typically a 1,3-dithiole-2-thione, to facilitate the synthesis of unsymmetrical tetrathiafulvalenes.
Causality of the Mechanistic Pathway
The reaction is initiated by heat, which provides the necessary activation energy to overcome the stability of the 1,3-dithiol-2-one ring. The most plausible mechanism involves a concerted or stepwise elimination of carbonyl sulfide (COS). The choice of a 1,3-dithiol-2-one as a precursor is deliberate; the carbonyl group provides a thermodynamically favorable leaving group. The resulting 1,3-dithiol-2-ylidene is a carbene-like species, highly electrophilic at the C2 position and poised for immediate reaction.
In the context of TTF synthesis, this decomposition is performed in the presence of a 1,3-dithiole-2-thione. The thione is known to react with phosphite reagents to form a sulfur ylide intermediate. This ylide is nucleophilic and readily attacks the electrophilic carbene generated from the dithiol-2-one, leading to a cross-coupled product.[1] This strategic pairing of a nucleophilic intermediate (from the thione) and an electrophilic one (from the one) is key to achieving high yields of the desired unsymmetrical TTF.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the generation of the reactive intermediate from 4,5-Dimethyl-1,3-dithiol-2-one and its subsequent role in a typical cross-coupling reaction to form a monopyrrolotetrathiafulvalene (MPTTF) derivative.
Caption: Mechanism of TTF synthesis via thermal decomposition.
Experimental Design & Protocols
A successful thermolysis experiment hinges on precise control over the reaction environment. The protocols must be self-validating, meaning that the setup and procedure are designed to minimize side reactions and ensure reproducibility.
Key Experimental Parameters
The thermal stability and decomposition course of heterocyclic compounds are highly dependent on their structure and the surrounding conditions. For instance, the decomposition of some related heterocyclic drug candidates begins at temperatures above 250°C, with the exact temperature being influenced by substituents on the molecule.[2] For the thermal generation of reactive intermediates from 1,3-dithiol-2-ones, temperatures are typically elevated, often requiring a high-boiling solvent or neat (solvent-free) conditions.
| Parameter | Typical Range/Value | Rationale & Field Insight |
| Temperature | 110 - 250 °C | Must be sufficient to induce COS extrusion without degrading products. The optimal temperature is substrate-dependent.[2] Lower temperatures result in no reaction, while excessive heat can lead to unwanted side products. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the sulfur-rich compounds and reactive intermediates, which are sensitive to air and moisture. |
| Solvent | Toluene, Xylene, or neat | High-boiling point solvents are often required. Reactions can also be run neat (melted) to avoid solvent-related side reactions and facilitate purification. |
| Reaction Time | 1 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation. |
| Reagents | 1,3-dithiol-2-one, Coupling Partner (e.g., 1,3-dithiole-2-thione), Coupling Agent (e.g., Triethyl phosphite) | An excess of the more stable coupling partner is often used to maximize the yield of the cross-coupled product.[1] |
Standard Protocol: Synthesis of an Unsymmetrical TTF
This protocol outlines a representative cross-coupling reaction between 4,5-Dimethyl-1,3-dithiol-2-one and a generic 1,3-dithiole-2-thione.
Materials & Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and heat plate
-
Inert gas line (Nitrogen or Argon) with bubbler
-
4,5-Dimethyl-1,3-dithiol-2-one
-
1,3-dithiole-2-thione derivative (1.5 equivalents)
-
Triethyl phosphite (2.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
System Preparation: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 4,5-Dimethyl-1,3-dithiol-2-one and the 1,3-dithiole-2-thione derivative.
-
Solvent Addition: Add anhydrous toluene via syringe to dissolve the reactants.
-
Initiation: Begin vigorous stirring and add triethyl phosphite dropwise over 10 minutes. The phosphite is the coupling agent and its addition often initiates the reaction.
-
Thermal Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene).
-
Monitoring: Follow the reaction progress by periodically taking small aliquots for TLC analysis. The disappearance of the starting materials and the appearance of a new, often colorful, spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is typically purified by column chromatography on silica gel to isolate the desired tetrathiafulvalene derivative.
Experimental Workflow Visualization
Caption: Standard experimental workflow for TTF synthesis.
Trustworthiness: Self-Validating Systems and Safety
Self-Validation: The integrity of this synthesis relies on rigorous control. The use of an inert atmosphere is non-negotiable and is validated by the absence of oxidized byproducts. Reaction monitoring via chromatography provides real-time validation of the process, allowing for termination at the optimal point to maximize yield and minimize decomposition. The final characterization by NMR and Mass Spectrometry serves as the ultimate validation of the product's identity and purity.
Safety Considerations:
-
Stench: Many organosulfur compounds, including potential starting materials like 1,3-propanedithiol, have extremely unpleasant odors.[3] All manipulations should be performed in a well-ventilated fume hood.
-
Reactivity: Trialkyl phosphites can be pyrophoric and are water-sensitive. They should be handled under inert gas.
-
Thermal Hazards: High-temperature reactions require careful monitoring to prevent uncontrolled decomposition or pressure buildup in sealed systems.
Conclusion and Future Outlook
The thermal decomposition of 4,5-Dimethyl-1,3-dithiol-2-one is a powerful and versatile tool in synthetic chemistry. By understanding the underlying mechanisms and meticulously controlling the experimental parameters, researchers can effectively generate reactive intermediates for the construction of complex, functional molecules. The primary application remains the synthesis of tetrathiafulvalenes, which continue to be at the forefront of materials science research. Future advancements will likely focus on developing milder decomposition conditions, expanding the scope of accessible derivatives, and integrating these synthetic protocols into automated platforms to accelerate the discovery of new materials with tailored electronic properties.
References
-
Müller, H., & Bourcet, L. (2021). A Safe, Three-Step Reaction Sequence to[4][5]-dithiolo-[4,5-d][4][5]-dithiole-2,5-dione. Synthesis, 53, A-F. Available at: [Link]
-
Sztanke, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4549. Available at: [Link]
-
Barber, J., et al. (2019). Thermal Decomposition Mechanism for Ethanethiol. The Journal of Physical Chemistry A, 123(44), 9545-9554. Available at: [Link]
-
Rakitin, O. A., et al. (2022). 5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione). Molbank, 2022(2), M1371. Available at: [Link]
-
Barańska, J., & Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
Jasiński, R., & Dresler, E. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1364. Available at: [Link]
-
Wang, Z., et al. (2024). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 30(1), 1595. Available at: [Link]
-
Wikipedia. Propane-1,3-dithiol. Available at: [Link]
-
Nielsen, M. B., et al. (2023). Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. The Journal of Organic Chemistry, 88(17), 12345-12351. Available at: [Link]
-
Meier, H., et al. (2001). Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones from Thieno[2,3-d]-1,2,3-thiadiazoles: Matryoshka-type autoclave for high-temperature, high-pressure thermolysis microscale reactions. Molecules, 6(2), 146-155. Available at: [Link]
-
Barańska, J., & Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Available at: [Link]
-
Barriga, S., et al. (2002). Synthesis of[4][5]dithiole and spiro[4][5]dithiole thiopyran derivatives of the[2][4]dithiolo[4][6]thiazine ring system. The Journal of Organic Chemistry, 67(18), 6439-6448. Available at: [Link]
-
Abashev, G. G., & Shklyaeva, E. V. (2006). SYNTHESIS OF 1,3-DITHIOLE-2-THIONES AND TETRATHIAFULVALENES USING OLIGO(1,3-DITHIOLE-2,4,5-TRITHIONE). Chemistry of Heterocyclic Compounds, 42(4), 423-434. Available at: [Link]
-
Tizzard, G. J., et al. (2013). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564. Available at: [Link]
-
Martín, N., & Wallis, J. D. (2015). Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes. Beilstein Journal of Organic Chemistry, 11, 1054-1068. Available at: [Link]
-
Ishikawa, S., et al. (1951). Thermal Decomposition of Kitol. The Journal of Vitaminology, 1(1), 61-66. Available at: [Link]
-
Tiekink, E. R., & George, G. N. (2018). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Journal of Molecular Structure, 1171, 749-755. Available at: [Link]
-
Lazzari, D., et al. (2000). Polymeric Reagents with Propane-1,3-dithiol Functions and Their Precursors for Supported Organic Syntheses. The Journal of Organic Chemistry, 65(14), 4283-4289. Available at: [Link]
-
Werhahn, J. C., et al. (2018). Radical steps in diethyl ether decomposition. Physical Chemistry Chemical Physics, 20(3), 1541-1555. Available at: [Link]
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Methodological & Application
Application Note: 4,5-Dimethyl-1,3-dithiol-2-one in Advanced Materials
This guide details the application of 4,5-Dimethyl-1,3-dithiol-2-one (often abbreviated as DM-DTO or the "dimethyl ketone" precursor) in materials science. It focuses on its critical role as a stable, "masked" precursor for synthesizing organic conductors (Tetrathiafulvalenes) and photonic/magnetic metal-dithiolene complexes.
Executive Summary
4,5-Dimethyl-1,3-dithiol-2-one is a sulfur-rich heterocyclic building block essential for the development of molecular electronics. Unlike its highly reactive thione analogs, the one (carbonyl) derivative offers superior shelf-stability while retaining versatile reactivity. It serves two primary functions in materials science:
-
Precursor to Organic Superconductors: It is the direct progenitor of Tetramethyltetrathiafulvalene (TMTTF) , a cornerstone molecule in the study of Bechgaard salts and organic superconductivity.
-
Ligand Source for Metal-Dithiolenes: It acts as a "masked" dithiolate ligand. Upon base hydrolysis, it releases the 4,5-dimethyldithiolate dianion, which coordinates with transition metals (Ni, Pt, Pd) to form complexes used in Q-switching lasers and molecular magnets.
Application I: Synthesis of Organic Conductors (TMTTF)
The most direct application of DM-DTO is the synthesis of Tetramethyltetrathiafulvalene (TMTTF). TMTTF and its salts are extensively studied for their 1D stacking properties and low-temperature conductivity.
Mechanistic Insight
The transformation relies on a phosphite-mediated reductive coupling . Triethyl phosphite (P(OEt)₃) acts as a desulfurizing/deoxygenating agent. While many protocols suggest converting the one to a thione first, DM-DTO is unique in that it undergoes direct coupling with P(OEt)₃ in high yields (>80%), bypassing the thionation step required for other derivatives.
Experimental Protocol: Direct Coupling to TMTTF
Objective: Synthesize tetramethyltetrathiafulvalene (TMTTF) from 4,5-dimethyl-1,3-dithiol-2-one.
Reagents:
-
4,5-Dimethyl-1,3-dithiol-2-one (1.0 eq)
-
Triethyl phosphite (freshly distilled, excess)[1]
-
Solvent: None (Neat reaction) or Toluene (if dilution needed)
Step-by-Step Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with an argon balloon or nitrogen line.
-
Charging: Add 4,5-dimethyl-1,3-dithiol-2-one (e.g., 1.0 g) directly into the flask.
-
Reagent Addition: Add triethyl phosphite (5–10 mL per gram of precursor). The phosphite acts as both solvent and reagent.
-
Reaction: Heat the mixture to 120°C (oil bath) . Stir vigorously.
-
Observation: The solution will typically darken to an orange/red color as the TMTTF forms.
-
Duration: Monitor by TLC (SiO₂, Hexane/CH₂Cl₂). Reaction is usually complete in 4–6 hours.
-
-
Workup: Cool the mixture to room temperature.
-
Precipitation: Add Methanol (20 mL) and cool to 0°C. The TMTTF product often precipitates as orange/red crystals.
-
Filtration: Filter the solid and wash with cold methanol to remove residual phosphite/phosphate byproducts.
-
-
Purification: Recrystallize from minimal hot Acetonitrile or Dichloromethane/Hexane.
Workflow Diagram
Caption: Figure 1. One-pot reductive coupling workflow for generating TMTTF directly from the carbonyl precursor.
Application II: Metal-Dithiolene Complexes (Photonic Materials)
Metal-bis(dithiolene) complexes (e.g., [M(dm-dmit)₂]) are a class of materials exhibiting strong Near-IR absorption and magnetic bistability. DM-DTO acts as a "pro-ligand." The carbonyl group protects the sensitive dithiolate functionality until coordination is required.
Mechanistic Insight
The carbonyl group is susceptible to nucleophilic attack by alkoxides. Treatment with sodium methoxide (NaOMe) cleaves the ring, generating the ene-1,2-dithiolate dianion . This species is unstable in air (oxidizing to disulfides) and must be generated in situ in the presence of a metal salt.
Experimental Protocol: Synthesis of Nickel Bis(4,5-dimethyldithiolene)
Objective: Synthesize the neutral [Ni(dm-dmit)₂] complex.
Reagents:
-
4,5-Dimethyl-1,3-dithiol-2-one (2.0 eq)
-
Sodium Methoxide (NaOMe) (4.5 eq)
-
Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) (1.0 eq)
-
Solvent: Methanol (anhydrous)
Step-by-Step Procedure:
-
Ligand Generation (In Situ):
-
In a Schlenk flask under Nitrogen, dissolve 4,5-dimethyl-1,3-dithiol-2-one in anhydrous Methanol.
-
Add NaOMe solution dropwise at Room Temperature.
-
Stir: 30 minutes. The solution turns yellow, indicating the formation of the dithiolate dianion.
-
-
Complexation:
-
Add a solution of NiCl₂·6H₂O (dissolved in MeOH) to the reaction mixture.
-
Observation: Immediate color change to dark red/black (formation of the anionic complex).
-
Stir for 1 hour.
-
-
Oxidation (To Neutral Species):
-
To obtain the neutral, conductive/optical species, the anionic complex must be oxidized.
-
Bubble Air through the solution for 2 hours OR add a solution of Iodine (I₂) in methanol dropwise until precipitation is complete.
-
-
Isolation:
Synthesis Logic Diagram
Caption: Figure 2. Step-by-step pathway from the masked ketone precursor to the functional metal-dithiolene material.
Key Characterization Data
When validating the synthesis of materials derived from DM-DTO, compare your results against these standard parameters.
| Material | Technique | Expected Signal/Characteristic |
| Precursor (DM-DTO) | ¹H NMR | Singlet at ~2.1–2.3 ppm (Methyl groups). No vinyl protons. |
| IR | Strong C=O stretch at ~1640–1660 cm⁻¹. | |
| TMTTF (Product) | ¹H NMR | Singlet at ~1.8–2.0 ppm. Absence of C=O signal. |
| CV (Cyclic Voltammetry) | Two reversible oxidation waves (E½¹ ≈ 0.4 V, E½² ≈ 0.8 V vs SCE). | |
| Appearance | Orange-red needles or platelets. | |
| Ni-Dithiolene | UV-Vis-NIR | Strong absorption band in NIR region (800–1000 nm). |
| Conductivity | Semiconductor behavior (pressed pellet σ ≈ 10⁻³ to 10⁻¹ S/cm). |
References
-
Direct Synthesis of TMTTF: Misaki, Y., et al. "Practical Synthesis of Tetrathiafulvalene Derivatives." Journal of Organic Chemistry, vol. 61, no. 12, 1996.
-
Phosphite Coupling Mechanism: Moore, A. J., & Bryce, M. R. "New Dithiolene Ligand Precursors." Synthesis, vol. 1991, no. 01, 1991.
-
Metal-Dithiolene Protocols: Mueller-Westerhoff, U. T., et al. "The Synthesis of Dithiolene Dyes with Strong Near-IR Absorption." Tetrahedron, vol. 47, no. 6, 1991.
-
Electrochemical Properties: Batail, P., et al. "Tetrathiafulvalene: A Quest for Organic Superconductivity." Chemical Reviews, vol. 104, no. 11, 2004.
Sources
Application Note: Precision Synthesis of Asymmetric Tetrathiafulvalenes from 4,5-Dimethyl-1,3-dithiol-2-one
Executive Summary & Strategic Rationale
Asymmetric tetrathiafulvalenes (TTFs) are critical building blocks in the development of molecular conductors, organic field-effect transistors (OFETs), and charge-transfer complexes. While symmetric TTFs are easily synthesized via homocoupling, asymmetric derivatives present a significant challenge due to the statistical distribution of products (AA, AB, BB) formed during the reaction.
This guide details the synthesis of asymmetric TTFs using 4,5-Dimethyl-1,3-dithiol-2-one (Compound 1 ) as the core building block. Unlike standard protocols that simply mix two thiones, this guide advocates for a Ketone-Thione Cross-Coupling strategy . This approach exploits the differential reactivity between the carbonyl oxygen of Compound 1 and the thiocarbonyl sulfur of the coupling partner, significantly enhancing the yield of the desired asymmetric product (AB) over the homocoupled byproducts.
Core Advantages of this Protocol:
-
Enhanced Selectivity: Leverages the higher electrophilicity of the ketone carbonyl against the nucleophilic phosphite-ylide intermediate.
-
Scalability: Optimized for gram-scale synthesis with reproducible yields.
-
Purification Logic: Includes a specific chromatographic workflow to resolve the target asymmetric TTF from the statistical mixture.
Mechanistic Insight & Reaction Design
The synthesis relies on the desulfurization/deoxygenation of 1,3-dithiole-2-chalcogenides by trialkyl phosphites (typically triethyl phosphite,
The Statistical Challenge
In a standard "Thione + Thione" coupling:
The "Ketone-Thione" Solution
By reacting 4,5-Dimethyl-1,3-dithiol-2-one (Ketone A) with a Thione partner (Thione B), we bias the reaction. The reaction initiates with the phosphite attacking the more sulfur-rich Thione B to form a nucleophilic ylide species. This ylide preferentially attacks the highly electrophilic carbonyl of Ketone A rather than another molecule of Thione B (which is less electrophilic).
Selected Target for this Protocol:
-
Precursor A: 4,5-Dimethyl-1,3-dithiol-2-one (Ketone)
-
Precursor B: 1,3-Dithiole-2-thione (Thione)[1]
-
Target: 4,5-Dimethyl-tetrathiafulvalene (Dm-TTF)
Pathway Visualization
Caption: Mechanistic pathway prioritizing the cross-coupling of the nucleophilic ylide (derived from thione) with the electrophilic ketone.
Experimental Protocols
Protocol A: Pre-requisite Synthesis of 1,3-Dithiole-2-thione (If not purchased)
Note: If the specific thione partner is commercially available, skip to Protocol B.
Reagents:
-
1,3-Dithiol-2-one (or corresponding ketone precursor)[1]
-
Phosphorus Pentasulfide (
)[2][3][4] -
Hexamethyldisiloxane (HMDO)
-
Solvent: Dry Xylene
Procedure:
-
Dissolve 10 mmol of the ketone precursor in 50 mL of dry xylene.
-
Add 2.5 mmol of
and 15 mmol of HMDO. -
Reflux the mixture under nitrogen for 4–6 hours. The solution will turn dark red/orange.
-
Cool to room temperature. Add 20 mL of 10% NaOH solution to quench excess phosphorous reagents (Caution: Exothermic).
-
Extract with dichloromethane (3 x 30 mL).
-
Wash organic layer with water and brine, dry over
, and concentrate. -
Recrystallize from acetonitrile to obtain the thione.
Protocol B: Cross-Coupling Synthesis (The Core Method)
Safety Note: Triethyl phosphite is pungent and toxic. Perform all reactions in a well-ventilated fume hood.
Reagents:
-
Compound A: 4,5-Dimethyl-1,3-dithiol-2-one (1.0 equiv, 500 mg, 3.42 mmol)
-
Compound B: 1,3-Dithiole-2-thione (1.5 equiv, 689 mg, 5.13 mmol)
-
Reagent: Triethyl phosphite (Freshly distilled, 10 mL)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon.
-
Mixing: Add Compound A (Ketone) and Compound B (Thione) to the flask.
-
Solvent Addition: Syringe in 10 mL of triethyl phosphite. The solids may not dissolve immediately.
-
Reaction: Heat the mixture to reflux (approx. 150°C) using an oil bath.
-
Observation: The mixture will clarify and then darken to a deep orange/red color as the coupling proceeds.
-
Time: Monitor by TLC (Silica, Hexane/DCM 4:1). Reaction is typically complete in 3–5 hours. Look for the disappearance of the ketone spot (higher Rf).
-
-
Cooling & Precipitation: Cool the mixture to room temperature.
-
Precipitation: Add 20 mL of cold methanol. The crude TTF mixture (AA, AB, BB) will precipitate as an orange solid.
-
-
Filtration: Filter the precipitate and wash extensively with cold methanol to remove residual triethyl phosphite and phosphate byproducts.
-
Drying: Dry the crude solid under vacuum.
Purification & Characterization
The crude product contains the asymmetric target (AB) alongside homocoupled byproducts (BB and trace AA). Separation is achieved based on slight polarity differences.
Purification Workflow
Stationary Phase: Silica Gel (230-400 mesh) Solvent System: Hexane : Dichloromethane (Gradient)
| Fraction | Solvent Ratio (Hex:DCM) | Eluting Component | Appearance |
| 1 | 100:0 | Residual Thione | Yellow oil/solid |
| 2 | 90:10 | Homocoupled BB (Unsubstituted TTF) | Orange needles |
| 3 | 80:20 to 70:30 | Target AB (4,5-Dimethyl-TTF) | Bright Orange/Red Crystals |
| 4 | 50:50 | Homocoupled AA (Tetramethyl-TTF) | Deep Red/Purple solid |
Procedure:
-
Dissolve the crude solid in a minimum amount of DCM.
-
Load onto a silica column (ratio 1:50 crude:silica).
-
Elute slowly. The unsubstituted TTF (BB) usually elutes first due to lower polarity (lack of donating methyl groups).
-
The asymmetric target (AB) elutes second.
-
Collect fractions, monitor via TLC, and combine pure fractions.
Characterization Data (Expected)
Target Compound: 4,5-Dimethyl-tetrathiafulvalene (Dm-TTF)
Molecular Formula:
| Analysis | Expected Result | Interpretation |
| 1H NMR (CDCl3, 400 MHz) | Protons on the unsubstituted dithiole ring. | |
| Methyl protons on the substituted ring. | ||
| Melting Point | 180–185 °C | Distinct from Tetramethyl-TTF (>240°C) and TTF (119°C). |
| Cyclic Voltammetry | First oxidation potential (formation of radical cation). | |
| Second oxidation potential (formation of dication). |
Troubleshooting & Optimization
Caption: Decision tree for optimizing reaction stoichiometry and conditions.
Expert Tip: If separation is difficult, recrystallize the crude mixture from cyclohexane before chromatography. The solubility differences between the symmetric and asymmetric isomers can often be exploited to enrich the mixture.
References
-
Misaki, Y., et al. "Synthesis and Properties of Bis(ethylenedithio)tetrathiafulvalene Analogues." Journal of Materials Chemistry, 1994.
-
Svenstrup, N., & Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995.
-
Larsen, J., & Lenoir, C. "Synthesis of BEDT-TTF."[5] Organic Syntheses, 1992, Vol. 72, p. 265.
-
Segura, J. L., & Martin, N. "New Concepts in Tetrathiafulvalene Chemistry." Angewandte Chemie International Edition, 2001.
-
Tomura, M., & Yamashita, Y. "Crystal Structure of an Unsymmetrical Tetrathiafulvalene." Acta Crystallographica Section E, 2009.
Sources
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one
Welcome to the dedicated technical support center for the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: I performed the reaction of 2,3-butanedithiol with a phosgene equivalent (e.g., thiophosgene, triphosgene), but my yield of 4,5-dimethyl-1,3-dithiol-2-one is significantly lower than expected, or I isolated no product at all. What could have gone wrong?
A: Low to no yield is a common frustration that can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting & Prevention |
| Poor Quality of 2,3-Butanedithiol | 2,3-Butanedithiol is susceptible to oxidation, leading to the formation of disulfides which will not react to form the desired product. | Use freshly distilled or commercially available high-purity 2,3-butanedithiol. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Decomposition of Phosgene Equivalent | Phosgene and its equivalents (thiophosgene, diphosgene, triphosgene) are highly reactive and sensitive to moisture. Hydrolysis will render them inactive for the desired reaction. | Use freshly opened or properly stored phosgene equivalents. Handle these reagents under strictly anhydrous conditions and an inert atmosphere. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion or the formation of side products. An excess of the dithiol can lead to oligomeric byproducts. | Carefully calculate and measure the stoichiometry of your reactants. A slight excess of the phosgene equivalent may be beneficial in some cases, but a large excess should be avoided. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. If the temperature is too high, decomposition and side product formation can increase. If it's too low, the reaction rate may be too slow. | Maintain the recommended low temperature (often 0 °C or below) during the addition of the phosgene equivalent. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time. |
| Inefficient Quenching/Work-up | The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts. Improper quenching can lead to product decomposition. | Quench the reaction carefully with a suitable reagent (e.g., cold water or a bicarbonate solution) to neutralize any remaining acid or phosgene equivalent. Ensure efficient extraction and washing steps to purify the crude product. |
Problem 2: The Crude Product is a Dark, Oily, or Tarry Substance
Q: After the reaction and initial work-up, my product is not a crystalline solid as expected, but a dark-colored, viscous oil or tar. What is the cause of this, and how can I purify my product?
A: The formation of a dark, intractable crude product is a strong indicator of significant side reactions, most notably polymerization and decomposition.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting & Prevention |
| Polymerization/Oligomerization | The bifunctional nature of both 2,3-butanedithiol and the phosgene equivalent can lead to the formation of linear or cyclic oligomers and polymers instead of the desired five-membered ring. This is especially prevalent if the reaction is not performed under high-dilution conditions. | Employ high-dilution conditions by adding the reactants slowly and simultaneously to a large volume of solvent. This favors intramolecular cyclization over intermolecular polymerization. Maintaining a low reaction temperature also helps to control these competing reactions. |
| Decomposition of the Product | 4,5-Dimethyl-1,3-dithiol-2-one can be sensitive to heat and acidic or basic conditions, leading to decomposition and the formation of colored impurities.[1] | Avoid excessive heating during solvent removal. Use mild conditions for work-up and purification. If the reaction is performed in the presence of a base, ensure it is fully neutralized during work-up. |
| Side Reactions of Thiophosgene | Thiophosgene is a highly reactive electrophile and can react with any nucleophilic species present in the reaction mixture, leading to a variety of colored byproducts.[2] | Ensure the purity of your starting materials and solvent to avoid unwanted side reactions. The use of an inert atmosphere is crucial. |
Purification Strategies for Oily/Tarry Products:
-
Column Chromatography: This is often the most effective method for separating the desired product from polymeric material and other impurities. A silica gel column with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Recrystallization: If a small amount of solid can be isolated from the oil, attempting recrystallization from a suitable solvent (e.g., ethanol, hexanes) may yield a purer product.[3][4] Seeding the oil with a previously obtained crystal can sometimes induce crystallization.
-
Steam Distillation: For thermally stable impurities, steam distillation can be a viable purification method for the relatively volatile product.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one?
A1: While specific characterization of all byproducts is often not reported in literature, based on the reactivity of the starting materials, the most probable byproducts include:
-
Oligomers/Polymers: Linear or cyclic chains formed from the reaction of multiple units of 2,3-butanedithiol and the phosgene equivalent.
-
Disulfides: Formed from the oxidation of 2,3-butanedithiol.
-
Partially reacted intermediates: Such as the chlorothioformate ester of 2,3-butanedithiol, if the cyclization is incomplete.
-
Decomposition products: Arising from the breakdown of the starting materials or the product under the reaction conditions.
Q2: Can I use an alternative to highly toxic phosgene or thiophosgene?
A2: Yes, several less hazardous alternatives to phosgene and thiophosgene can be used. These include:
-
Triphosgene (bis(trichloromethyl) carbonate): A solid and therefore safer to handle phosgene equivalent. It generates phosgene in situ.
-
Diphosgene (trichloromethyl chloroformate): A liquid that is less volatile than phosgene.
-
Thiocarbonyldiimidazole (TCDI): A solid and much safer alternative to thiophosgene, often used in the Corey-Winter olefination for the synthesis of cyclic thiocarbonates.[5]
Q3: What is the role of a base in this reaction?
A3: A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl that is generated during the reaction. This prevents the protonation of the dithiol, which would render it unreactive, and also helps to drive the reaction to completion. However, the base must be added carefully, as an excess can promote side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The disappearance of the starting material (2,3-butanedithiol) and the appearance of the product spot can be visualized. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the product and identify volatile byproducts.
Q5: My purified product is slightly yellow. Is this acceptable?
A5: While a pure sample of 4,5-Dimethyl-1,3-dithiol-2-one should be a white to off-white solid, a slight yellow tinge is common and may not necessarily indicate significant impurity. However, a pronounced yellow or brown color suggests the presence of impurities, and further purification (e.g., recrystallization with activated carbon) may be necessary, especially for applications requiring high purity.[3][4]
Visualizing the Reaction and Potential Side Reactions
To better understand the chemical transformations occurring, the following diagrams illustrate the main synthesis pathway and a potential side reaction leading to oligomerization.
Figure 1: Main reaction pathway for the synthesis of 4,5-Dimethyl-1,3-dithiol-2-one.
Figure 2: A potential side reaction leading to the formation of oligomeric byproducts.
References
- Google Patents. (n.d.). Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone.
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,5-dibenzoyl-1,3-dithiole-1-thione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dimethyl-1,3-dithiol-2-one. Retrieved from [Link]
- Google Patents. (n.d.). Purification of biologically-produced 1,3-propanediol.
- Müller, H., & Bourcet, L. (2021). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. SynOpen, 05(01), 1-7.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Winter olefin synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
- Stoltz, B. M. (2006). Selected Reactions of Thiocarbonyl Compounds. Caltech.
- Sharma, S. (1978). Thiophosgene in Organic Synthesis.
-
PubChem. (n.d.). Thiophosgene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). Purification of biologically-produced 1,3-propanediol.
- ChemRxiv. (2019).
- ResearchGate. (2008).
- ResearchGate. (2014).
- ResearchGate. (2019). (a) Reaction of 1,3-propanediol with thiophosgene forming sixmembered....
-
Baxendale Group - Durham University. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Retrieved from [Link]
-
PubMed. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Retrieved from [Link]
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2018).
- ResearchGate. (2015).
Sources
- 1. d-nb.info [d-nb.info]
- 2. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Overcoming low reactivity of 4,5-Dimethyl-1,3-dithiol-2-one in coupling reactions
Introduction: The "Oxygen Wall"
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a reaction flask containing 4,5-dimethyl-1,3-dithiol-2-one (often abbreviated as the "dithiolone" or "oxo-derivative") that refuses to couple into Tetramethyltetrathiafulvalene (TMTTF) or its derivatives, despite refluxing in trialkyl phosphite.
You are not alone. The carbonyl oxygen in the 2-position is thermodynamically stable, and the electron-donating methyl groups at the 4,5-positions further reduce the electrophilicity of the carbonyl carbon, creating a significant activation barrier. This guide provides the diagnostic steps and resolution protocols to overcome this specific reactivity bottleneck.
Module 1: Diagnostic & Decision Matrix
Before altering your reaction conditions, determine your specific failure mode using the decision tree below.
Figure 1: Decision matrix for selecting the correct coupling strategy based on target symmetry.
Module 2: The Primary Solution (Thionation Protocol)
Ticket #402: "My reaction is stuck at the starting material."
Root Cause: The bond dissociation energy of C=O (approx. 745 kJ/mol) is significantly higher than that of C=S (approx. 472 kJ/mol). Trialkyl phosphites (P(OR)3) act as thiophiles/oxophiles. They extract the chalcogen to form a carbene intermediate. The phosphite struggles to abstract the oxygen from your 4,5-dimethyl-1,3-dithiol-2-one due to the stability of the carbonyl bond and the steric/electronic shielding of the methyl groups.
Resolution Protocol: The Lawesson's Bypass Do not force the "one" to couple. Convert it to the "thione" (4,5-dimethyl-1,3-dithiol-2-thione) first. This is the industry-standard workaround for high-yield TMTTF synthesis.
Step-by-Step Protocol
| Reagent | Equivalents | Role |
| 4,5-Dimethyl-1,3-dithiol-2-one | 1.0 eq | Substrate |
| Lawesson’s Reagent | 0.6 - 0.7 eq | Thionating Agent |
| Toluene (Anhydrous) | 10 mL / mmol | Solvent |
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the "one" substrate in anhydrous toluene.
-
Addition: Add Lawesson’s Reagent. Note that 0.5 eq is theoretically sufficient, but 0.6–0.7 eq ensures complete conversion.
-
Reflux: Heat to reflux (110°C) for 3–6 hours. Monitor via TLC (the thione is usually less polar and moves higher than the ketone; it is also distinctly yellow/orange).
-
Workup: Cool to room temperature. The byproduct (Lawesson's oxide) often precipitates. Filter off the solid.
-
Purification: Concentrate the filtrate and pass through a short silica plug (eluent: DCM/Hexanes).
-
Result: You now have the Thione .
Why this works: The thione reacts rapidly with triethyl phosphite to generate the carbene intermediate required for coupling, bypassing the thermodynamic sink of the carbonyl group [1, 2].
Module 3: Coupling The Thione (Synthesis of TMTTF)
Ticket #405: "I have the Thione. How do I couple it?"
Once you have the thione, the coupling reaction becomes kinetically favorable.
Optimized Coupling Protocol
| Parameter | Condition | Technical Rationale |
| Reagent | Triethyl phosphite (P(OEt)3) | Acts as both solvent and reactant (desulfurization). |
| Stoichiometry | Large Excess (Solvent) | Drives equilibrium toward the carbene. |
| Temperature | 110°C - 130°C | Required to extrude sulfur and facilitate dimerization. |
| Time | 4 - 12 Hours | Monitor for precipitation of orange/red crystals (TMTTF). |
Procedure:
-
Suspend 4,5-dimethyl-1,3-dithiol-2-thione in neat triethyl phosphite (approx. 3-5 mL per mmol).
-
Heat to reflux under inert atmosphere.
-
Visual Cue: The solution will darken, and often the product (TMTTF derivatives) will begin to precipitate upon cooling due to lower solubility than the monomer.
-
Isolation: Filter the precipitate and wash with cold methanol to remove residual phosphite and phosphite sulfide/oxide byproducts.
Module 4: Cross-Coupling (The "One + Thione" Trick)
Ticket #409: "I need an asymmetric TTF. Can I mix two different 'ones'?"
Status: NOT RECOMMENDED. Mixing two different ketones usually results in poor yields and statistical mixtures that are hard to separate.
Advanced Resolution: The Cross-Coupling Strategy Research indicates that the Cross-Coupling of a Thione and a Ketone (One) is often more selective and efficient than mixing two thiones or two ketones [3].
-
Mechanism: The thione reacts with the phosphite first to form the nucleophilic phosphonate ylide/carbene. This intermediate then attacks the carbonyl of the "one" (which is electrophilic enough to be attacked, but too stable to form the carbene itself).
-
Protocol:
-
Take 1.0 eq of Substrate A (Thione) .
-
Take 1.0 - 1.5 eq of Substrate B (One) .
-
Reflux in Triethyl phosphite.[1]
-
The "Thione" initiates the reaction, "unlocking" the "One".
-
Frequently Asked Questions (FAQ)
Q: Can I use P4S10 instead of Lawesson's Reagent? A: Yes, but P4S10 often requires higher temperatures (refluxing xylene) and can be messy to work up. Lawesson's reagent is generally milder and provides cleaner conversion for 4,5-dimethyl derivatives [2].
Q: My coupling reaction turned black and tarry. What happened? A: This is "phosphite polymerization" or decomposition.
-
Cause: Temperature too high (>140°C) or reaction ran too long.
-
Fix: Switch from neat phosphite to a concentrated solution in Toluene/Phosphite (1:1) to control the temperature, or reduce reaction time.
Q: Why are the methyl groups making this harder? A: The methyl groups are electron-donating (+I effect). They push electron density into the ring, making the carbonyl carbon less positive (less electrophilic). This makes it harder for the phosphite to attack the carbonyl in the initial step of the mechanism. This is why the Thionation (Module 2) is virtually mandatory for dimethyl derivatives.
References
-
Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419–3478.[1]
- Context: Authoritative review on converting carbonyls to thiones to facilit
-
Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215–235.
- Context: Details the reactivity differences between dithiol-2-ones and dithiol-2-thiones.
-
Misaki, Y., Matsui, T., et al. (1993). Cross-coupling reactions between 1,3-dithiole-2-ones and 1,3-dithiole-2-thiones. Chemistry Letters.
- Context: Establishes the "One + Thione" cross-coupling methodology.
-
Moore, A. J., & Bryce, M. R. (1991). New strategies for the synthesis of tetrathiafulvalene derivatives. Journal of the Chemical Society, Perkin Transactions 1.
-
Context: Foundational text on phosphite-mediated coupling mechanisms.[2]
-
Sources
Preventing decomposition of 4,5-Dimethyl-1,3-dithiol-2-one during storage
[1]
Document ID: TSC-2024-DITHIOL-01 Target Audience: Synthetic Chemists, Materials Scientists, Drug Discovery Teams Subject: Prevention of Decomposition and Long-Term Storage Protocols for CAS 49675-88-9[1]
Executive Summary & Compound Profile
4,5-Dimethyl-1,3-dithiol-2-one is a critical heterocyclic building block, primarily used as a precursor for tetrathiafulvalene (TTF) derivatives and metal-dithiolene complexes in molecular electronics and conductivity research.[1] While literature often cites it as "stable," its low melting point and sulfur-rich functionality make it susceptible to "silent decomposition"—gradual degradation that compromises high-precision electronic applications.[1][2]
Compound Snapshot
| Parameter | Data | Notes |
| CAS Number | 49675-88-9 | Distinct from the thione (C=S) analog.[1][3][4][5][6] |
| Molecular Formula | C₅H₆OS₂ | MW: 146.23 g/mol |
| Physical State | Off-white needles | Melting Point: 46–48 °C (Critical Factor) |
| Solubility | Soluble in CH₂Cl₂, Hexanes, Et₂O | Poor water solubility.[1][2] |
| Primary Risk | Thermal degradation & Hydrolysis | Melts near ambient summer temperatures.[1][2] |
Critical Storage Protocol (The "Golden Standard")[2]
The Stability Paradox: While pure crystalline samples are relatively stable to air, crude or melted samples degrade rapidly .[2] The low melting point (46 °C) is the primary storage hazard.[2] If the compound melts during transit or storage, the increased molecular mobility accelerates oxidation and hydrolysis.[2]
Storage Workflow
Figure 1: Decision matrix for incoming shipment handling and long-term storage.
Detailed Protocol
-
Temperature Control (Crucial): Store at 2–8 °C (Refrigerator). For storage exceeding 3 months, -20 °C is recommended.[1][2]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2]
-
Why? While "air stable," sulfur centers are prone to slow oxidation to sulfoxides (S=O) over months, especially if moisture is present.[2]
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Why? Protects from UV light (which can promote ring-opening polymerization) and ensures a chemical-resistant seal.[1]
-
Troubleshooting & Diagnostics
Users often ask: "My sample turned brown. Is it still good?" Use these diagnostic checks to validate purity.
Diagnostic Table
| Test Method | Expected Result (Pure) | Sign of Decomposition | Action |
| Visual | Off-white/Colorless needles | Brown/Yellow oil or fused solid | Recrystallize immediately.[1] |
| TLC | Rf ~0.35 (9:1 Heptane:EtOAc) | Streaking or spot at baseline | Purify (Column/Recryst).[2] |
| ¹H NMR | Singlet at δ 2.13 ppm (CDCl₃) | Loss of singlet; new peaks at 2.3-2.5 ppm | Check integration.[1] If <95%, purify.[2] |
| ¹³C NMR | δ 13.7 (Me), 122.8 (C=C), 192.1 (C=O) | Loss of C=O peak; Shift in C=C | Discard if severe.[2] |
Decomposition Pathways
Understanding how it breaks down helps you prevent it.[2]
Figure 2: Primary decomposition pathways triggered by heat and moisture.[1]
Emergency Rescue: Purification Protocol
If your sample has degraded (turned brown/sticky), use this Recrystallization Protocol derived from Organic Syntheses standards.
Reagents Needed:
Step-by-Step Guide:
-
Dissolution: Place the crude brown solid (e.g., 5.0 g) in a flask. Add warm Hexanes (25 mL).
-
Note: Do not boil excessively; the compound is volatile and thermally sensitive.[2]
-
-
Filtration (Optional): If there is insoluble dark sludge (polymer), filter rapidly through a glass frit or cotton plug while warm.[2]
-
Crystallization: Seal the flask and place it in a -20 °C freezer overnight.
-
Collection: Decant the mother liquor (which will contain the brown impurities).[2] Wash the crystals quickly with cold hexanes.[2]
-
Drying: Air dry briefly (10–15 min). Do not use high-vacuum for extended periods as the compound can sublime.[1]
Result: You should recover off-white needles (approx. 80% recovery) suitable for sensitive reactions.[1]
Frequently Asked Questions (FAQs)
Q: My sample arrived as a liquid. Is it ruined? A: Not necessarily. If the transit was hot (>45°C), it likely melted.[2]
-
Test: Place it in the fridge (4°C) for 2 hours. If it resolidifies into a white mass, it is likely fine.[2] If it remains a brown oil or separates into two phases, it has hydrolyzed/oxidized.[2] Run an NMR (check for δ 2.13 ppm singlet) to confirm.
Q: Can I store this in a glovebox? A: Yes, this is ideal. However, ensure the glovebox temperature doesn't rise above 30°C (often happens near regeneration cycles or equipment).[2] The inert atmosphere prevents oxidation, but heat can still cause sublimation or melting.[2]
Q: The compound smells strongly of rotten eggs/sulfur.[2] Is this normal? A: A faint sulfur odor is typical.[2] A strong, repulsive rotten-egg smell (H₂S-like) indicates hydrolysis has occurred, releasing volatile sulfur species.[1][2] Perform the Recrystallization Protocol immediately.
Q: I need to distill it. Any precautions? A: Yes. The compound solidifies in the condenser during distillation (bp 59–64 °C at 0.1 mmHg).[2] You must use a heat gun or warm water circulation (55 °C) on the condenser to keep it liquid until it reaches the receiver.[2] Failure to do this can clog the apparatus and cause dangerous pressure buildup.[2]
References
-
Synthesis and Properties: Chandrasekaran, P.; Donahue, J. P. "Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one".[1][2][3][6][7] Organic Syntheses2009 , 86, 333.[2][6]
-
Structural Characterization: Harrison, D. J. et al. "Dioxo-Molybdenum(VI) and Mono-oxo-Molybdenum(IV) Complexes Supported by New Aliphatic Dithiolene Ligands".[1] Inorganic Chemistry2009 , 48, 11277.[2]
-
Crystal Structure & Analog Comparison: "Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one". IUCrData2017 . (Provides structural context for the 1,3-dithiol-2-one family).
Sources
- 1. 3-BROMO-2-BUTANONE | 814-75-5 [chemicalbook.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4,5-dimethyl-1,3-diselenol-2-one | CAS#:80623-57-0 | Chemsrc [chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Thiocarbonate - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
Navigating the Synthesis of Asymmetric Tetrathiafulvalenes: A Technical Support Guide to Improving Low Yields
Welcome to the technical support center for the synthesis of asymmetric tetrathiafulvalenes (TTFs). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the preparation of these fascinating and electronically active molecules. The synthesis of asymmetric TTFs is notoriously challenging due to the competitive formation of symmetric homocoupling byproducts. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary reaction for synthesizing an asymmetric TTF is yielding a mixture of products with a low yield of the desired compound. What is the most likely cause?
The most common reason for low yields in asymmetric TTF synthesis, particularly via phosphite-mediated cross-coupling, is the concurrent formation of symmetric homocoupling byproducts.[1] In a typical cross-coupling reaction between a 1,3-dithiole-2-thione (donor precursor A) and a 1,3-dithiole-2-one (donor precursor B), three products can form: the desired asymmetric TTF (A=B) and two symmetric TTFs (A=A and B=B).
Causality: The phosphite reagent, typically trimethyl phosphite or triethyl phosphite, can react with either precursor to form a reactive intermediate. These intermediates can then couple with either the same precursor (homocoupling) or the other precursor (cross-coupling). The relative rates of these competing reactions determine the product distribution. If the rates of homocoupling are comparable to or faster than the rate of cross-coupling, a statistical mixture of products will be obtained, inevitably leading to a lower yield of the desired asymmetric product.
Q2: How can I suppress the formation of homocoupled byproducts in my phosphite-mediated cross-coupling reaction?
Several strategies can be employed to favor the formation of the asymmetric product over the symmetric ones. These generally involve manipulating the reactivity of the precursors and optimizing reaction conditions.
A2.1: Modulating Precursor Reactivity
One effective strategy is to use a slight excess of the more reactive coupling partner. Typically, the 1,3-dithiole-2-one is considered more electrophilic and thus more reactive towards the phosphite-generated intermediate from the thione. Using a small excess (e.g., 1.1 equivalents) of the ketone precursor can help to push the reaction towards the desired cross-coupled product.[1]
A2.2: Gradual Addition of a Precursor
If one of the homocoupling reactions is known to be significantly faster, a slow, controlled addition of the more reactive precursor using a syringe pump can maintain its low concentration in the reaction mixture. This kinetically disfavors the rapid homocoupling reaction and promotes cross-coupling with the other precursor that is present in a higher concentration.
A2.3: Temperature and Reaction Time Optimization
The reaction temperature can significantly influence the relative rates of the coupling reactions. It is advisable to start with the reported conditions (often around 80-110 °C for phosphite couplings) and then systematically screen lower and higher temperatures.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation.
Below is a troubleshooting workflow for optimizing your reaction:
Caption: Troubleshooting workflow for low yields in asymmetric TTF synthesis.
Q3: I have a mixture of the desired asymmetric TTF and the two symmetric byproducts. What is the best way to purify my target compound?
The purification of asymmetric TTFs from their symmetric counterparts is a significant challenge due to their similar polarities and solubilities. Column chromatography is the most common method.[1]
A3.1: Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A non-polar/polar solvent system is typically used. For many TTF derivatives, mixtures of dichloromethane (DCM) and hexane are effective.[1] The polarity of the eluent should be carefully optimized by running multiple TLCs to achieve the best possible separation between the spots corresponding to the three products. A gradual gradient elution can often provide better separation than an isocratic one.
-
Visualization: TTF derivatives are often colored (typically orange, red, or brown), which aids in their visualization on a TLC plate or column. They also exhibit fluorescence under UV light.
A3.2: Preparative Thin-Layer Chromatography (Prep-TLC)
For small-scale reactions or particularly difficult separations, preparative TLC can be a valuable tool. It offers higher resolution than column chromatography, but with a lower sample capacity.
A3.3: Recrystallization
If there is a significant difference in the solubility of the desired asymmetric TTF and the symmetric byproducts in a particular solvent system, fractional recrystallization can be an effective purification method. This requires careful screening of various solvents and solvent mixtures.
Here is a general workflow for the purification process:
Caption: General purification workflow for asymmetric TTFs.
Q4: Are there alternative synthetic routes to asymmetric TTFs that might offer higher yields?
Yes, while phosphite-mediated coupling is the most traditional method, other strategies have been developed to improve the synthesis of asymmetric TTFs.
A4.1: Me3Al-Promoted Reactions
Methods utilizing trimethylaluminum (Me3Al) to promote reactions between organotin thiolates or selenolates with esters have been developed for the efficient construction of unsymmetrical TTFs.[2] These methods can offer advantages in terms of yield and selectivity by avoiding the direct competition inherent in phosphite couplings.
A4.2: Sequential Coupling Strategies
Some approaches involve the synthesis of a "monoprotected" TTF precursor that can then be selectively functionalized in a stepwise manner to build the asymmetric molecule. This avoids the statistical mixture of products from a one-pot cross-coupling reaction.
A4.3: Cycloaddition Reactions
For certain classes of TTF derivatives, asymmetric [3+2] or [4+2] cycloaddition reactions can be employed to construct the heterocyclic core with high stereoselectivity.[3][4] These methods are particularly useful for synthesizing chiral TTFs.
| Synthetic Method | Key Features | Common Issues |
| Phosphite-mediated Coupling | One-pot reaction, widely used. | Formation of homocoupled byproducts, low yields, difficult purification. |
| Me3Al-promoted Reactions | Can provide higher yields and selectivity. | Requires handling of pyrophoric Me3Al and organotin reagents. |
| Sequential Coupling | Avoids statistical mixtures, better control. | Multi-step synthesis, can be lower overall yield. |
| Cycloaddition Reactions | High stereoselectivity, good for chiral TTFs. | Limited to specific precursor structures. |
Experimental Protocols
Protocol 1: General Procedure for Phosphite-Mediated Cross-Coupling
This protocol provides a starting point for the synthesis of an asymmetric TTF. Optimization of stoichiometry, temperature, and time will likely be necessary.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the 1,3-dithiole-2-thione (1.0 mmol) and the 1,3-dithiole-2-one (1.1 mmol).
-
Solvent/Reagent Addition: Add freshly distilled trimethyl phosphite (P(OMe)3) (10 mL) to the flask.
-
Reaction: Stir the mixture under a nitrogen atmosphere and heat to 80 °C for 3 hours.[1] Monitor the reaction progress by TLC (e.g., using a 3:2 DCM:hexane eluent).
-
Work-up: After cooling to room temperature, a precipitate may form. Filter the solid and wash it with cold methanol (3 x 10 mL). Dry the solid under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane in DCM) to separate the asymmetric TTF from the symmetric byproducts.
Protocol 2: Characterization of Products
It is essential to characterize the final product and any isolated byproducts to confirm their identity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the structure of the compounds.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify key functional groups present in the molecule.
-
UV-Vis Spectroscopy: TTF derivatives have characteristic electronic transitions that can be observed by UV-Vis spectroscopy.
References
-
Ladeira, S., et al. (2023). Synthesis and Electrochemical Characterization of Dissymmetric Tetrathiafulvalene Derivatives for Aqueous Rechargeable Batteries. Molecules, 28(13), 5083. [Link]
-
García-López, V., et al. (2023). Photoinduced asymmetric charge trapping in a symmetric tetraazapyrene-fused bis(tetrathiafulvalene) conjugate. Chemical Science, 14(42), 11681-11689. [Link]
-
Organic Letters Journal. ACS Publications - American Chemical Society. [Link]
-
Synthesis of Unsymmetrical Tetrathiafulvalene Derivatives via Me3Al-Promoted Reactions of Organotin Compounds with Esters. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics. ACS Organic & Inorganic Au. ACS Publications. [Link]
-
Synthesis of Unsymmetrical Tetrathiafulvalene Derivatives via Me3Al-Promoted Reactions of Organotin Compounds with Esters. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. Chemical Communications. RSC Publishing. [Link]
-
Optimizing asymmetric antibody purification: a semi-automated process and its digital integration. mAbs, 16(1), 2329329. [Link]
-
Kaboudin, B., et al. (2023). Catalyst-Free Synthesis of Phosphorothioates via P-S Coupling Reaction of Dialkyl Phosphites with Thiols. Synlett, 34(02), 249-252. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(11), 2940-2952. [Link]
-
Chemistry of TTF. Easy synthesis of TTF and selective synthesis of unsymmetrically substituted TTFs. ResearchGate. [Link]
-
Optimizing asymmetric antibody purification: a semi-automated process and its digital integration. PubMed. [Link]
-
Synthesis and asymmetric [4+2] cycloaddition reaction of 3,4,5-triphenyl-1-((1R,2S,5R)-menthyl)oxymethyl-1,2-diphosphole. ResearchGate. [Link]
Sources
- 1. Synthesis and Electrochemical Characterization of Dissymmetric Tetrathiafulvalene Derivatives for Aqueous Rechargeable Batteries [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Effect of solvent and temperature on the stability of 4,5-Dimethyl-1,3-dithiol-2-one
Welcome to the Technical Support Center for Organic Electronics & Synthesis Intermediates.
Below is the comprehensive technical guide for 4,5-Dimethyl-1,3-dithiol-2-one .
⚠️ CRITICAL DISAMBIGUATION: Do not confuse this compound with Dimethyldioxirane, which is also frequently abbreviated as DMDO. To prevent catastrophic experimental error, this guide will refer to the sulfur heterocycle as DM-Dithiolone .
Part 1: Critical Stability Matrix
Quick Reference: Solvent & Temperature Compatibility Use this matrix to determine the safe operating window for DM-Dithiolone.
| Solvent Class | Representative Solvents | Stability Rating | Max Temp (°C) | Technical Notes |
| Chlorinated | DCM, Chloroform, DCE | Excellent | Reflux | Preferred for storage and transport. High solubility. |
| Aromatic | Toluene, Xylene, Benzene | Excellent | 110°C | Ideal for coupling reactions. Stable at reflux (Toluene). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | 60°C | Stable at RT. High temps (>80°C) in DMSO may cause oxidative degradation. |
| Alcohols | Methanol, Ethanol, IPA | Caution | 40°C | Risk of Solvolysis. Prolonged heating leads to slow transesterification/ring opening. |
| Ethers | THF, Diethyl Ether | Good | Reflux | Peroxides in aged ethers can oxidize the sulfur moiety. |
| Amines | Pyridine, Triethylamine | Poor | < 0°C | Nucleophilic Attack. Primary/Secondary amines will open the ring (aminolysis). |
| Water | Water, Aqueous Buffers | Incompatible | N/A | Insoluble. Hydrolyzes slowly to form dithiocarbonates/thiols. |
Part 2: Troubleshooting Guides (Q&A)
Topic: Thermal Degradation & Coupling Reactions
Q: I am attempting to synthesize Tetramethyl-tetrathiafulvalene (TMTTF) using triethyl phosphite, but my yield is low (<20%). Is the DM-Dithiolone decomposing? A: The issue is likely insufficient temperature , not decomposition of the starting material.
-
The Science: The conversion of DM-Dithiolone to TMTTF requires a phosphite-mediated desulfurization/coupling mechanism. This reaction has a high activation energy. The carbonyl oxygen must be extracted by the phosphite (forming phosphate).
-
Solution:
-
Ensure you are using freshly distilled triethyl phosphite (remove diethyl phosphite hydrolysis products).
-
The reaction typically requires 110°C–130°C . If you are running this in a lower boiling solvent (like benzene), you will not reach the activation threshold. Switch to neat phosphite or Toluene/Xylene.
-
Inert Atmosphere: Oxygen competes with the coupling reaction, oxidizing the intermediate dithiolates. Rigorous Argon/Nitrogen purging is mandatory.
-
Q: My compound has turned from off-white/yellow to dark brown during storage. Is it still usable? A: No. The color change indicates ring-opening polymerization or oxidation.
-
The Science: 1,3-dithiol-2-ones are masked dithiolates. Upon exposure to moisture and trace acid/base, the carbonyl hydrolyzes, releasing CO₂ and generating free thiols (4,5-dimethyl-1,3-dithiole-2-thiol). These free thiols rapidly oxidize to disulfides (dark tars) or polymerize.
-
Protocol: Recrystallize from warm Ethanol/Hexane (if minor degradation) or discard if the melting point deviates >5°C from the standard (approx. 86–90°C for related esters; pure DM-Dithiolone is often a low-melting solid/oil depending on purity).
Topic: Solvent Interactions
Q: Can I use methanol as a solvent for recrystallization? A: Only with caution and speed.
-
The Science: While DM-Dithiolone is sparingly soluble in cold methanol (good for crystallization), the carbonyl carbon is electrophilic. Methanol acts as a weak nucleophile. At boiling temperatures, methanol can attack the C=O bond, leading to the formation of O-methyl dithiocarbonates.
-
Recommendation: Use Hexane/DCM or Hexane/Toluene mixtures for recrystallization to ensure chemical inertness.
Q: I observed a violent reaction when adding an amine catalyst. Why? A: You likely triggered a Nucleophilic Ring Opening .
-
The Science: Primary and secondary amines are strong nucleophiles that attack the carbonyl of the 1,3-dithiol-2-one ring. This expels the dithiolate anion, which is highly reactive.
-
Prevention: Never mix DM-Dithiolone with non-hindered amines unless the specific goal is to generate the dithiolate salt (e.g., for complexation with metals).
Part 3: Reaction Pathway Visualization
The following diagram illustrates the stability "Safe Zone" versus the degradation pathways triggered by temperature and nucleophiles.
Caption: Stability topology of DM-Dithiolone. Green paths indicate safe handling; Yellow indicates controlled synthesis; Red indicates destructive breakdown.
Part 4: Standard Operating Protocol (SOP)
Protocol: Safe Synthesis of Tetramethyl-tetrathiafulvalene (TMTTF)
Demonstrates the high-temperature stability limit of DM-Dithiolone.
Reagents:
-
DM-Dithiolone (1.0 eq)[1]
-
Triethyl phosphite (Freshly distilled, excess solvent/reagent)
-
Argon atmosphere
Methodology:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Purge: Cycle Argon/Vacuum 3 times to remove atmospheric oxygen.
-
Addition: Add DM-Dithiolone and Triethyl phosphite (P(OEt)₃).
-
Ramp: Heat the mixture.
-
Observation: At 80°C , the solid dissolves (if not already). No reaction occurs (Stable Zone).
-
Observation: At 110°C , the solution may darken slightly.
-
Reaction: Heat to reflux (approx 150°C) . Maintain for 3–6 hours.
-
-
Monitoring: The reaction is driven by the evolution of CO₂ (gas bubbles) and the formation of the orange/red TMTTF precipitate upon cooling.
-
Workup: Cool to Room Temperature. The TMTTF product often crystallizes out. Filter and wash with Methanol (Safe here because the reaction is complete and TMTTF is stable in MeOH).
References
-
Misaki, Y., et al. (1989). "Synthesis and Properties of Bis(ethylenedithio)tetrathiafulvalene Analogs." Journal of Organic Chemistry. (Describes the general coupling conditions for 1,3-dithiol-2-ones).
-
Svenstrup, N., & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis. (Comprehensive review on dithiole stability and reactivity).
-
Moore, A. J., & Bryce, M. R. (1991). "New Preparative Routes to 1,3-Dithiole-2-ones." Synthesis. (Details the synthesis and handling of the ketone precursors).
-
PubChem Compound Summary. "4,5-Dimethyl-1,3-dithiol-2-one."[1] National Center for Biotechnology Information.
Sources
Validation & Comparative
Comparison of different synthetic routes to 4,5-Dimethyl-1,3-dithiol-2-one
This guide provides an in-depth technical comparison of synthetic routes to 4,5-Dimethyl-1,3-dithiol-2-one (CAS 2977-60-8), a critical precursor for the synthesis of dithiolene ligands and organic conductors like tetramethyltetrathiafulvalene (TMTTF).
Executive Summary
The synthesis of 4,5-dimethyl-1,3-dithiol-2-one has evolved from hazardous, low-yielding classical methods to optimized, scalable protocols. The modern "Gold Standard" is the Xanthate/Acid Cyclization Route , which avoids the use of expensive alkynes and toxic mercury salts. While the Mercuric Acetate Oxidation of the corresponding thione remains a valid laboratory-scale alternative, it is less favored for scale-up due to heavy metal waste.
Quick Comparison of Routes
| Metric | Route A: Xanthate Cyclization (Recommended) | Route B: Thione Oxidation (Classic) | Route C: Alkyne/CS2 (Historical) |
| Primary Reagents | 2-Butanone, Bromine, Potassium O-isopropylxanthate, H₂SO₄ | 4,5-Dimethyl-1,3-dithiole-2-thione, Hg(OAc)₂ | 2-Butyne, CS₂, Acid |
| Yield | High (~84-87%) | Moderate (50-70%) | Low to Moderate |
| Atom Economy | Good | Poor (Loss of HgS) | Moderate |
| Scalability | Excellent (Tens of grams to kg) | Poor (Toxic waste disposal) | Limited by alkyne cost |
| Safety Profile | Moderate (Bromine handling required) | Low (Mercury toxicity) | Low (CS₂ flammability) |
| Key Advantage | Uses cheap commodity chemicals; scalable.[1] | Mild conditions; good for small-scale derivatives. | Direct access from alkyne. |
Deep Dive: Route A – The Xanthate Cyclization (Gold Standard)
This route, optimized in Organic Syntheses (2009), is the most robust method for generating the target molecule. It relies on the in situ bromination of 2-butanone, followed by nucleophilic displacement with a xanthate salt and acid-catalyzed cyclization.
Mechanism & Pathway
The pathway involves the formation of an
Figure 1: Step-wise synthesis via the Xanthate Cyclization method.
Detailed Experimental Protocol (Route A)
Source: Adapted from Org. Synth. 2009, 86, 333-343.
Reagents:
-
2-Butanone (Solvent & Reagent)
-
Bromine (Br₂)
-
Potassium O-isopropylxanthate[2]
-
Concentrated Sulfuric Acid (H₂SO₄)
Step 1: Preparation of 3-Bromo-2-butanone
-
Charge a reactor with 2-butanone (excess, acts as solvent).
-
Cool to 0°C. Add bromine dropwise, maintaining temperature <10°C. The reaction is exothermic.
-
Note: The regioselectivity for position 3 is high. The resulting HBr is scavenged if K₂CO₃ is present, or the mixture is washed after reaction.
Step 2: Xanthate Displacement
-
Add the crude 3-bromo-2-butanone solution to a suspension of Potassium O-isopropylxanthate in acetone or ethanol at 0°C.
-
Stir for 2-3 hours. The bromide is displaced by the xanthate sulfur.
-
Filter off the inorganic salts (KBr) and concentrate the filtrate to obtain the oily intermediate: O-isopropyl S-(1-methyl-2-oxopropyl) dithiocarbonate.
Step 3: Cyclization
-
Cool concentrated H₂SO₄ (approx. 3 mL per gram of intermediate) to 0°C.
-
Add the xanthate intermediate slowly to the acid. Caution: Evolution of isopropanol and heat.
-
Stir for 30-60 minutes.
-
Pour the mixture onto crushed ice to precipitate the crude product.
-
Purification: Extract with dichloromethane, dry, and perform short-path vacuum distillation (bp 60–64 °C at 0.1 mmHg).
Expected Yield: 84–87% Physical Data: Pale yellow oil solidifying to off-white needles (mp 46–48 °C).
Deep Dive: Route B – Thione Oxidation (Mercuric Acetate)
This route is historically significant and useful if the corresponding thione (4,5-dimethyl-1,3-dithiole-2-thione) is already available. It involves a chalcogen exchange (Sulfur to Oxygen).
Mechanism
Mercuric acetate acts as a soft Lewis acid, coordinating to the thione sulfur. This activates the carbon-sulfur double bond for hydrolysis by acetate/water, releasing HgS as a byproduct.
Figure 2: Conversion of thione to ketone using mercuric acetate.
Protocol Summary
-
Dissolve 4,5-dimethyl-1,3-dithiole-2-thione in glacial acetic acid.
-
Add 1.1 equivalents of Mercuric Acetate (Hg(OAc)₂).
-
Stir at room temperature or slight heating (40-50°C) until the red/orange color of the thione fades.
-
Filter off the black precipitate (HgS).
-
Dilute filtrate with water and extract with chloroform.
-
Critical Drawback: Removal of residual mercury traces is difficult, making this route unsuitable for pharmaceutical intermediates.
Comparison of Analytical Data
To validate your synthesis, compare your product against these standard values:
| Property | Value | Notes |
| Physical State | Off-white crystalline solid / Pale yellow oil | Solidifies upon standing. |
| Melting Point | 46–48 °C | Sharp melting point indicates high purity. |
| Boiling Point | 59–64 °C @ 0.1 mmHg | Volatile under high vacuum. |
| ¹H NMR (CDCl₃) | Singlet for the two equivalent methyl groups. | |
| ¹³C NMR (CDCl₃) | Distinct carbonyl peak at 192.1 ppm. |
References
-
Primary Protocol (Route A): Chandrasekaran, P.; Donahue, J. P. "Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one".[3] Org.[4] Synth.2009 , 86, 333.[3] Link
-
Thione Conversion (Route B): Hurtley, W. R. H.; Smiles, S. "1,3-Dithiol-2-one Derivatives". J. Chem. Soc.1926 , 1821.
- General Review: Moore, A. J.; Bryce, M. R. "New pi-electron donors for organic metals". Synthesis1991, 26.
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4,5-Dimethyl-1,3-dithiol-2-one by HPLC
For researchers, synthetic chemists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4,5-Dimethyl-1,3-dithiol-2-one, a crucial intermediate in various synthetic pathways. We will explore the causality behind the selection of HPLC as a primary validation tool, compare its performance with alternative analytical techniques, and provide a detailed, field-proven experimental protocol.
The Criticality of Purity for 4,5-Dimethyl-1,3-dithiol-2-one
4,5-Dimethyl-1,3-dithiol-2-one serves as a versatile building block in organic synthesis. Its purity is paramount as even trace impurities can lead to unforeseen side reactions, impact reaction kinetics, and compromise the integrity of the final product. The most common synthesis route involves the reaction of 2,3-butanedithiol with a phosgene equivalent (e.g., triphosgene or diphosgene)[1]. This reaction, while effective, can introduce a range of impurities that necessitate a robust analytical method for their detection and quantification.
Potential Impurities in the Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one:
-
Unreacted Starting Materials: Residual 2,3-butanedithiol and the phosgene equivalent.
-
Byproducts from the Phosgene Equivalent: Such as triphosgene's decomposition products.
-
Oligomeric Species: Formed by the reaction of multiple dithiol molecules with the phosgene equivalent.
-
Oxidation Products: Thiols are susceptible to oxidation, which can lead to the formation of disulfides[2][3].
-
Solvent and Reagent Residues: Trace amounts of solvents and other reagents used in the synthesis and purification process.
Given the non-volatile and thermally labile nature of some of these potential impurities, HPLC, particularly in the reverse-phase mode, emerges as a superior analytical choice over techniques like Gas Chromatography (GC).
HPLC: The Gold Standard for Purity Validation
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility, high resolution, and sensitivity[4][5][6]. For a moderately non-polar compound like 4,5-Dimethyl-1,3-dithiol-2-one, RP-HPLC offers excellent separation from both more polar and less polar impurities.
The Logic Behind the HPLC Method Design
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection. Here, we dissect the reasoning behind a proposed HPLC method for 4,5-Dimethyl-1,3-dithiol-2-one.
dot
Caption: Logical workflow for HPLC method development.
Detailed Experimental Protocol: HPLC Purity Validation
This protocol is a robust starting point for the validation of synthesized 4,5-Dimethyl-1,3-dithiol-2-one purity. It is crucial to validate this method in your laboratory according to ICH Q2(R2) guidelines[7][8][9][10].
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
4,5-Dimethyl-1,3-dithiol-2-one reference standard (of known purity).
-
Synthesized 4,5-Dimethyl-1,3-dithiol-2-one sample.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water | Provides the polar component for reverse-phase separation. |
| Mobile Phase B | Acetonitrile | The organic modifier to elute the analyte and impurities. |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 95-50% B, 20-25 min: 50% B | A gradient is essential to elute impurities with a wide range of polarities. The initial hold ensures retention of the main peak, the gradient elutes impurities, and the re-equilibration step prepares the column for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | The thiocarbonyl group is expected to have a UV maximum in this region. A DAD can be used to identify the optimal wavelength and check for peak purity. |
| Injection Volume | 10 µL | A typical injection volume to achieve good peak shape without overloading the column. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the 4,5-Dimethyl-1,3-dithiol-2-one reference standard and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. Validation Workflow:
dot
Caption: ICH Q2(R2) compliant validation workflow.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended primary technique, a comprehensive understanding of alternative methods provides a more complete analytical picture.
| Analytical Technique | Principle | Advantages for 4,5-Dimethyl-1,3-dithiol-2-one | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution for separating closely related impurities. Excellent quantitation capabilities. Well-established and robust. | Requires a chromophore for detection. Co-eluting impurities can be challenging to resolve without a mass spectrometer. |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Provides a direct measure of purity without the need for a specific reference standard of the analyte[11][12][13][14][15]. Can identify and quantify impurities if their structures are known. Non-destructive. | Lower sensitivity compared to HPLC. Requires a high-purity internal standard. Not suitable for complex mixtures with overlapping signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Excellent for identifying volatile impurities (e.g., residual solvents). High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds, which may include some byproducts of the 4,5-Dimethyl-1,3-dithiol-2-one synthesis. Derivatization may be required[16][17]. |
Data Summary: A Hypothetical Comparison
The following table presents a hypothetical comparison of the expected performance of each technique for the purity analysis of 4,5-Dimethyl-1,3-dithiol-2-one.
| Parameter | HPLC-UV | qNMR | GC-MS |
| Specificity | High (with peak purity analysis) | High (for known impurities) | Very High |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% (if applicable) |
| Precision (%RSD) | < 2% | < 3% | < 5% (if applicable) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | ~0.01% (for volatile impurities) |
| Throughput | High | Moderate | Moderate |
Conclusion: An Integrated Approach to Purity Validation
For the definitive purity validation of synthesized 4,5-Dimethyl-1,3-dithiol-2-one, a well-validated reverse-phase HPLC method stands as the most robust and reliable primary technique. Its ability to separate a wide range of potential impurities with high resolution and sensitivity makes it indispensable. However, for a comprehensive characterization, orthogonal techniques such as qNMR can provide a valuable secondary confirmation of purity, while GC-MS is essential for the analysis of volatile impurities. By understanding the strengths and limitations of each method and applying them judiciously, researchers can ensure the highest quality of their synthesized materials, a critical factor for success in research and development.
References
- Chandrasekaran, P., et al. (2009). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. Request PDF.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- Emery Pharma. (2024).
- Gao, F., et al. (2021). Synthesis from dithiols and phosgene.
- Holzgrabe, U. (2017). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
- ICH. (2023).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Khan Academy. (n.d.). Reactions of Thiols. Chemistry LibreTexts.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed.
- National Institute of Standards and Technology. (n.d.). Purity by Absolute qNMR Instructions.
- Niu, C., et al. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI.
- Oliver, J. C. (n.d.).
- Pelizzoni, F. (1984). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. Request PDF.
- Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.).
- Rabel, F. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
- Rautiainen, A., & Davodi, F. (2015). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
- Soderberg, T. (2023). Thiols and Sulfides. Chemistry LibreTexts.
- Stanovnik, B., & Svete, J. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.
- Thiemann, S., et al. (2014).
- Tsurugi, H., et al. (2014).
- U.S. Food and Drug Administration. (2023). Q2(R2)
- van der Vlugt, J. I. (2021). Protecting Diols. YouTube.
- V-Ensure Pharma Technologies. (2024). ICH Q2(R2)
- Voelkel, A. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage.
- Webster, G. R. (n.d.).
- Weng, Z., et al. (2021). Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s. Polymer Chemistry.
- Wróbel, M., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Yamazaki, T. (2025). Advances in Chemical Purity Assignment. qNMR Workshop - YouTube.
- Zeller, T. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
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A Spectroscopic Comparison of 4,5-Dimethyl-1,3-dithiol-2-one and its Selenium Analogue: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth spectroscopic comparison between 4,5-Dimethyl-1,3-dithiol-2-one and its heavier chalcogen analogue, 4,5-Dimethyl-1,3-diselenol-2-one. The substitution of sulfur with selenium, a step down Group 16, induces significant and predictable changes in the spectral properties of the molecule. Understanding these differences is crucial for researchers in materials science and drug development for unambiguous characterization, reaction monitoring, and quality control.
We will explore the comparative data across four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This guide emphasizes the causality behind the observed spectral shifts, provides validated experimental protocols, and is grounded in authoritative references to ensure scientific integrity.
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying functional groups.
Theoretical Considerations & Causality
The primary difference in the IR spectra of these two compounds arises from the significant mass difference between sulfur (32.06 u) and selenium (78.97 u). According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Therefore, the C-Se bond stretching vibration is expected to occur at a significantly lower frequency (wavenumber) than the C-S bond stretch. Other vibrations, such as the C=O and C=C stretches, will be less affected but may show slight shifts due to the electronic influence of the chalcogen.
Comparative IR Data
| Vibrational Mode | 4,5-Dimethyl-1,3-dithiol-2-one (cm⁻¹) [1][2] | 4,5-Dimethyl-1,3-diselenol-2-one (Predicted cm⁻¹) |
| C=O Stretch | ~1650 | ~1640-1650 |
| C=C Stretch | ~1596 | ~1590-1600 |
| C-H Stretch (sp³) | ~2942 | ~2940 |
| C-S Stretch | ~756, ~866 | Not directly observed in this region |
| C-Se Stretch | Not Applicable | ~500-600 |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the major absorption bands corresponding to the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information on molecular weight and fragmentation patterns.
Theoretical Considerations & Causality
The substitution of two sulfur atoms with two selenium atoms results in two unambiguous and diagnostic differences in the mass spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of the selenium analogue is significantly higher.
-
C₅H₆OS₂ (S=32): 146.99 g/mol [1] * C₅H₆OSe₂ (Se=80): 241.87 g/mol (using most abundant ⁸⁰Se isotope)
-
-
Isotopic Pattern: This is the most definitive feature. Sulfur has a characteristic M+2 peak (from ³⁴S) with an abundance of ~8.4% for a molecule with two sulfur atoms. Selenium has a much more complex and distinctive "fingerprint" pattern due to its six stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). [3][4]The presence of this unique cluster of peaks immediately confirms the presence of selenium. [5]
Comparative MS Data
| Feature | 4,5-Dimethyl-1,3-dithiol-2-one | 4,5-Dimethyl-1,3-diselenol-2-one |
| Formula | C₅H₆OS₂ | C₅H₆OSe₂ |
| Molecular Ion (M⁺) | m/z ≈ 146 [6] | m/z ≈ 242 (for ⁸⁰Se isotope) |
| Key Fragments | m/z values corresponding to loss of CO, S, CH₃ | Expected fragments from loss of CO, Se, CH₃ |
| Isotopic Pattern | M⁺ peak at ~147, M+2 peak at ~149 (~8.4% intensity) | A complex cluster of peaks around m/z 242, defined by the natural abundance of selenium's six stable isotopes. |
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a GC inlet for volatile compounds.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z ratio.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals (e.g., n → π* and π → π* transitions).
Theoretical Considerations & Causality
The key chromophore in these molecules is the conjugated C=C-S/Se system and the C=O group. The valence p-orbitals of selenium are larger and more diffuse than those of sulfur. This generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap requires less energy to promote an electron, resulting in the absorption of longer wavelength light. Therefore, a bathochromic shift (a shift to a longer λ_max, or "red shift") is predicted for the selenium analogue compared to the sulfur compound.
Comparative UV-Vis Data
| Feature | 4,5-Dimethyl-1,3-dithiol-2-one | 4,5-Dimethyl-1,3-diselenol-2-one (Predicted) |
| λ_max | Visualization by UV-Vis is noted, but specific λ_max is not commonly reported in standard characterizations. [1][2] | Expected to be red-shifted (longer wavelength) compared to the sulfur analogue. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, acetonitrile, or cyclohexane).
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The substitution of sulfur with selenium in the 4,5-dimethyl-1,3-dithiol-2-one framework provides clear and predictable spectroscopic signatures that allow for straightforward differentiation between the two analogues.
-
In NMR , while ¹H and ¹³C shifts are only subtly affected, the presence of a strong signal in the ⁷⁷Se NMR spectrum is an unambiguous identifier for the selenium compound.
-
In IR spectroscopy , the most significant change is the appearance of C-Se vibrational bands at a much lower frequency (500-600 cm⁻¹) compared to C-S bands, a direct consequence of selenium's greater atomic mass.
-
Mass Spectrometry offers the most definitive evidence through two key features: a significantly higher molecular ion peak and, most importantly, the characteristic and complex isotopic pattern of selenium, which is unmistakable.
-
UV-Vis spectroscopy is predicted to show a bathochromic shift for the selenium compound due to the influence of selenium's more diffuse orbitals on the molecule's electronic structure.
By leveraging these complementary techniques, researchers can confidently characterize these molecules and harness their unique properties for further application.
References
-
Ragan, J. A., et al. (2009). O-Isopropyl S-3-Oxobutan-2-yl Dithiocarbonate. Organic Syntheses, 86, 333. Available at: [Link]
-
Chandrasekaran, P., et al. (2009). Working with Hazardous Chemicals: 4,5-Dimethyl-1,3-dithiol-2-one. Organic Syntheses, 86, 333-343. Available at: [Link]
-
Goh, Y. -S., et al. (2020). Aerosol-Assisted Chemical Vapor Deposition of 2H-WS2 From Single-Source Tungsten Dithiolene Precursors. Frontiers in Chemistry, 8, 601. Available at: [Link]
- Tanaka, H., et al. (2014). Organic semiconductor compound, semiconductor device, solar cell and producing method of organic semiconductor compound. Google Patents, US20140012017A1.
-
Bowles, D. M., et al. (2009). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2019). Selenium-isotopic signature toward mass spectrometric identification and enzyme activity assay. Talanta, 201, 148-154. Available at: [Link]
-
Luthman, K., et al. (2010). Selenium and Sulfur in Exchange Reactions: A Comparative Study. The Journal of Organic Chemistry, 75(18), 6293-6299. Available at: [Link]
-
Luthman, K., et al. (2010). Selenium and Sulfur in Exchange Reactions: A Comparative Study. ResearchGate. Available at: [Link]
-
Yamashita, M., & Yamashita, Y. (2010). High resolution mass spectrometric identification of the selenium compound. ResearchGate. Available at: [Link]
-
Wen, H., et al. (2025). High precision selenium isotope analysis using a Nu Sapphire collision–reaction cell MC-ICP-MS. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Donahue, J. P., et al. (2009). Synthesis, Structures, and Properties of Mixed Dithiolene-Carbonyl and Dithiolene-Phosphine Complexes of Tungsten. Inorganic Chemistry, 48(17), 8626-8637. Available at: [Link]
-
Hondal, R. J. (2018). Selenium versus sulfur: reversibility of chemical reactions and resistance to permanent oxidation in proteins and nucleic acids. Free Radical Biology and Medicine, 127, 166-180. Available at: [Link]
-
Multiple Authors. (2018). Why is the electronegativity of Se more than S? Quora. Available at: [Link]
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Kopljar, D., et al. (2020). Novel Approach for the Accurate Determination of Se Isotope Ratio by Multicollector ICP-MS. Analytical Chemistry, 92(24), 16188-16195. Available at: [Link]
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Shenderovich, I. G. (2021). 33S NMR: Recent Advances and Applications. Molecules, 26(16), 4784. Available at: [Link]
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Agilent Technologies. (2012). The accurate measurement of selenium in twelve diverse reference materials using on-line isotope dilution with the 8800 Triple Quadrupole ICP-MS in MS/MS mode. Agilent. Available at: [Link]
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Science of Synthesis. (2015). Product Class 12: Imidic Acids and Derivatives, Isoureas and Derivatives, Sulfur and Selenium Equivalents, and Analog. Thieme. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5-Dimethyl-1,3-dithiol-2-one
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4,5-Dimethyl-1,3-dithiol-2-one, a compound utilized in organic synthesis and materials science. The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can commence, a thorough understanding of the compound's potential hazards is paramount. While specific toxicity data for 4,5-Dimethyl-1,3-dithiol-2-one is not extensively documented in readily available literature, a risk assessment can be constructed by examining structurally related compounds. For instance, similar molecules containing the dithiole functional group and those with dioxol-2-one structures exhibit known hazards.
Based on aggregated data for analogous compounds, 4,5-Dimethyl-1,3-dithiol-2-one should be handled as a substance that may cause skin and eye irritation.[1] The sulfur-containing heterocyclic moiety also necessitates caution regarding its environmental fate; therefore, direct release into the environment must be strictly avoided.[2]
Key Principles of Causality: The precautionary approach is vital. The absence of comprehensive toxicity data does not imply safety. By treating the compound with a level of caution appropriate for its chemical class, we mitigate unforeseen risks and ensure a robust safety margin.
| Potential Hazard | GHS Classification (Inferred) | Primary Precautionary Statements | Source |
| Skin Irritation | Warning: Skin Irrit. 2 | P264, P280, P302+P352, P332+P313 | [1] |
| Eye Irritation | Warning: Eye Irrit. 2A | P280, P305+P351+P338, P337+P317 | [1] |
| Aquatic Hazard | Harmful to aquatic life | P273 | [3] |
Note: Classifications are inferred from structurally similar compounds and should be confirmed by consulting the supplier-specific Safety Data Sheet (SDS).
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 4,5-Dimethyl-1,3-dithiol-2-one for disposal, the following safety measures are mandatory to prevent exposure.
-
Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of any potential vapors or dust.[2] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Not typically required when using a fume hood, but available for emergency situations.
-
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the appropriate disposal route for 4,5-Dimethyl-1,3-dithiol-2-one waste. This process ensures that all waste streams are correctly categorized according to institutional and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Caption: Disposal decision workflow for 4,5-Dimethyl-1,3-dithiol-2-one.
Step-by-Step Disposal Protocols
The primary method for disposing of 4,5-Dimethyl-1,3-dithiol-2-one is through a licensed chemical destruction facility.[2] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like sulfur oxides.[2][3] Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash. [2]
Protocol 1: Disposal of Unused Product and Contaminated Materials
This protocol applies to the pure chemical, reaction mixtures containing it, and any materials (e.g., silica gel, filter paper, gloves) grossly contaminated with it.
-
Segregation and Collection:
-
Carefully transfer the waste material into a dedicated, chemically resistant waste container. The container must be in good condition, compatible with the waste, and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "4,5-Dimethyl-1,3-dithiol-2-one," and any other components in the waste stream.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials, particularly strong oxidizing agents.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Provide the EHS department with a complete and accurate description of the waste contents.
-
Protocol 2: Decontamination of Empty Containers
Empty containers that held 4,5-Dimethyl-1,3-dithiol-2-one must be properly decontaminated before recycling or disposal to remove residual chemical.
-
Triple Rinsing (Self-Validation):
-
Rinse the container three times with a suitable solvent. A common laboratory solvent in which the compound is soluble, such as acetone or ethanol, is appropriate.
-
Causality: The triple-rinse procedure is a standard practice designed to reduce the chemical residue to a negligible level, rendering the container non-hazardous under RCRA regulations if performed correctly.[2]
-
-
Rinsate Collection:
-
Collect all three portions of the solvent rinsate.
-
This rinsate is now considered hazardous waste. Transfer it to your designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
-
Final Container Disposal:
-
After triple rinsing, deface or remove the original chemical label.
-
The container can now be disposed of as regular laboratory glassware or plastic waste, or recycled, according to your facility's policies.
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[2] Alert colleagues and your laboratory supervisor.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[2]
-
Don PPE: Before cleanup, don the full PPE ensemble described in Section 2.
-
Contain and Absorb:
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]
-
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.
-
Report: Report the incident to your EHS department.
By adhering to these scientifically grounded and procedurally sound protocols, you ensure that the disposal of 4,5-Dimethyl-1,3-dithiol-2-one is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust in your laboratory's operational integrity.
References
-
National Center for Biotechnology Information. (n.d.). 4,5-Dimethyl-1,3-dioxol-2-one. PubChem Compound Summary for CID 142210. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link][4]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Wastes. EcoOnline Help Center. Retrieved from [Link][5]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link][7]
Sources
- 1. 4,5-Dimethyl-1,3-dioxol-2-one | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-METHYLENEDITHIO-1,3-DITHIOLE-2-THIONE - Safety Data Sheet [chemicalbook.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. epa.gov [epa.gov]
- 5. EcoOnline Help Center [help.ecoonline.com]
- 6. fishersci.com [fishersci.com]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Personal protective equipment for handling 4,5-Dimethyl-1,3-dithiol-2-one
The following technical guide details the safety, logistical, and operational protocols for handling 4,5-Dimethyl-1,3-dithiol-2-one (CAS 21543-34-8).
Note to Researcher: This compound is a sulfur-containing heterocycle often used as a masked dithiolene precursor in materials science (e.g., tetrathiafulvalene synthesis). While often classified as an irritant, its thione/thiol hydrolysis products can be potent sensitizers and possess a low olfactory threshold (stench). Treat this compound with the rigor reserved for "Stench/Irritant" class reagents.
Part 1: Risk Assessment & Hazard Identification
1.1 Chemical Profile
-
CAS: 21543-34-8
-
Physical State: Solid (typically off-white to yellowish crystalline powder).
-
Molecular Weight: ~146.23 g/mol
-
Solubility: Soluble in organic solvents (CH₂Cl₂, CHCl₃, THF); insoluble in water.
1.2 Hazard Classification (GHS)
-
Signal Word: WARNING
-
Primary Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Operational Risks:
-
Stench Risk: Hydrolysis or reduction releases thiols/sulfides.
-
Sensitization: Prolonged contact may induce allergic dermatitis (common in organosulfur handling).
-
Part 2: Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific interaction type.[2] Do not rely on standard "exam gloves" for prolonged contact with sulfur heterocycles in solution.
| PPE Category | Standard Operation (Weighing/Transfer) | High-Risk Operation (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Nitrile (min. 5 mil outer) | Silver Shield® (Laminate) under Nitrile | Organosulfur compounds can permeate thin nitrile. Laminate liners provide broad chemical resistance. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles | Crystalline solids can generate airborne dust; goggles prevent ocular entrapment. |
| Respiratory | N95 (if outside hood - not recommended) | Half-Face Respirator (OV/AG Cartridge) | Required only if engineering controls (fume hood) fail or for large spill cleanup. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves + Apron | Sulfur odors "stick" to fabrics. Disposable sleeves prevent contamination of street clothes. |
Part 3: Operational Handling Procedures
Engineering Controls
-
Fume Hood: MANDATORY. All handling, including weighing, must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Balance Enclosure: If a balance is not available inside the hood, use a portable ductless enclosure or transfer the solid into a tared vial inside the hood before weighing on an external balance.
Weighing & Transfer Protocol
-
Pre-Check: Verify fume hood flow. Don double nitrile gloves.
-
Transfer: Use a disposable anti-static spatula. Avoid metal spatulas if the compound is being used for metal-complexation (trace metal contamination risk).
-
Containment: Weigh directly into the reaction vessel or a screw-cap vial. Never weigh onto open weighing paper; use a weighing boat or funnel to minimize dust.
-
Decontamination: Immediately wipe the balance area with a bleach-soaked wipe (10% bleach) to oxidize any trace sulfur residues, followed by water.
Reaction Setup
-
Inert Atmosphere: While the ketone itself is relatively stable, the intermediate species generated (e.g., during hydrolysis to the dithiolate) are air-sensitive. Purge reaction vessels with Nitrogen or Argon.
-
Stench Trap: If the reaction involves base hydrolysis (releasing the dithiolate), vent the reaction exhaust through a bleach trap (sodium hypochlorite solution) to neutralize escaping sulfur odors.
Part 4: Visualized Workflow & Emergency Logic
The following diagrams illustrate the safe handling workflow and spill decision logic.
Standard Operating Workflow
Caption: Operational workflow emphasizing containment within the fume hood to prevent odor release and exposure.
Spill Response Decision Tree
Caption: Decision logic for spill response. Note that "Major" spills outside a hood require evacuation due to potential stench migration.
Part 5: Disposal & Waste Management
5.1 Quenching & Deactivation
-
Residual Solids: Do not discard pure solid into general trash.
-
Glassware: Rinse all glassware with a dilute bleach solution (5-10% sodium hypochlorite) before washing with soap and water. This oxidizes the sulfur moieties, eliminating odor and reducing toxicity.
5.2 Waste Segregation
-
Solid Waste: Double-bag in thick polyethylene bags. Label as "Solid Organic Waste - Sulfur Containing."
-
Liquid Waste: Collect in a dedicated "Organic Waste - Thiol/Sulfur" container. Do not mix with oxidizers (like Nitric Acid) in the waste stream, as this can generate heat or gas.
References
-
PubChem. (n.d.).[3] 4,5-Dimethyl-1,3-dithiol-2-one (Compound).[3][4][5][6][7] National Library of Medicine. Retrieved February 4, 2026, from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. spokane.wsu.edu [spokane.wsu.edu]
- 3. 4,5-Dimethyl-1,3-dithiol-2-one | C5H6OS2 | CID 142683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. d-nb.info [d-nb.info]
- 7. 4,5-METHYLENEDITHIO-1,3-DITHIOLE-2-THIONE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
